Product packaging for Capsorubin(Cat. No.:CAS No. 28368-02-7)

Capsorubin

Cat. No.: B7823147
CAS No.: 28368-02-7
M. Wt: 600.9 g/mol
InChI Key: GVOIABOMXKDDGU-YUURSNASSA-N
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Description

Capsorubin is a carotenone.
This compound is a natural product found in Capsicum annuum, Nephroma arcticum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B7823147 Capsorubin CAS No. 28368-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35(43)39(9)27-33(41)25-37(39,5)6)15-11-12-16-30(2)18-14-20-32(4)22-24-36(44)40(10)28-34(42)26-38(40,7)8/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOIABOMXKDDGU-YUURSNASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C1(CC(CC1(C)C)O)C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[C@]1(C(C[C@@H](C1)O)(C)C)C)/C)/C)/C=C/C=C(/C=C/C(=O)[C@]2(C(C[C@@H](C2)O)(C)C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018116
Record name Capsorubin
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Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-38-2
Record name Capsorubin
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Record name Capsorubin
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Record name Capsorubin
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Record name (3S,3'S,5R,5'R)-3,3'-dihydroxy-κ,κ-carotene-6,6'-dione
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Record name CAPSORUBIN
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Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

201 °C
Record name Capsorubin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036924
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Capsorubin biosynthesis pathway in Capsicum annuum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Capsorubin Biosynthesis Pathway in Capsicum annuum

Introduction

Capsicum annuum, encompassing a wide variety of peppers from sweet bell peppers to hot chilis, is a globally significant crop. The vibrant color of its mature fruit is a key quality trait, largely determined by the accumulation of carotenoid pigments.[1] These compounds not only provide the characteristic yellow, orange, and red hues but also possess significant nutritional value as antioxidants and precursors to vitamin A.[2][3] In red-fruited Capsicum varieties, the dominant pigments responsible for the deep red color are capsanthin and this compound, which are unique to the Capsicum genus.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, quantitative aspects, and the key experimental protocols used for its study, aimed at researchers, scientists, and professionals in drug development.

The this compound Biosynthesis Pathway

This compound is a keto-xanthophyll synthesized in the chromoplasts of ripening pepper fruit.[1] Its production is the culmination of the broader carotenoid biosynthetic pathway, which begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[4] A series of desaturation and cyclization reactions convert phytoene into β-carotene. Subsequent hydroxylation and epoxidation steps transform β-carotene into violaxanthin, the direct precursor for this compound.

The final and defining step of the pathway is the enzymatic conversion of the violaxanthin's 5,6-epoxy end-group into a unique cyclopentanol ring structure, forming this compound. This reaction is catalyzed by the enzyme Capsanthin-capsorubin synthase (CCS) .[1] The same enzyme also catalyzes the conversion of antheraxanthin to capsanthin, demonstrating its bi-functional nature in producing the key red pigments in peppers.[1]

Capsorubin_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate PSY PSY GGPP->PSY Phytoene Phytoene PDS_ZDS PDS, ZDS Phytoene->PDS_ZDS Lycopene Lycopene LCYB LCYB Lycopene->LCYB beta_Carotene β-Carotene BCH BCH beta_Carotene->BCH Zeaxanthin Zeaxanthin ZEP ZEP Zeaxanthin->ZEP Antheraxanthin Antheraxanthin Antheraxanthin->ZEP ZEP CCS CCS Antheraxanthin->CCS Violaxanthin Violaxanthin Violaxanthin->CCS Capsanthin Capsanthin This compound This compound PSY->Phytoene PDS_ZDS->Lycopene LCYB->beta_Carotene BCH->Zeaxanthin ZEP->Antheraxanthin ZEP->Violaxanthin CCS->Capsanthin CCS->this compound

This compound biosynthesis pathway in Capsicum annuum.

Genetic Regulation

The fruit color in Capsicum is a classic Mendelian trait controlled by a few key genetic loci. The synthesis of capsanthin and this compound is primarily determined by the Capsanthin-capsorubin synthase (Ccs) gene .[2][4] This gene corresponds to the y locus, where the dominant allele (y+) allows for the synthesis of red pigments, while the recessive allele (y) results in a yellow phenotype.[5]

Mutations in the Ccs gene are the primary reason for the absence of red pigments in yellow and some orange pepper varieties. Common mutations include gene deletions or frameshift and nonsense mutations that result in a non-functional enzyme.[2][5][6] Consequently, the pathway is blocked at the final step, leading to an accumulation of the yellow-orange precursors like zeaxanthin and violaxanthin.

Other genes also play a crucial regulatory role. The Phytoene synthase (Psy) gene , corresponding to the c2 locus, is a rate-limiting step in the overall pathway.[6][7] Mutations that reduce PSY activity can lead to a general decrease in total carotenoid content, resulting in pale red or orange fruit colors even if a functional Ccs gene is present.[6]

Quantitative Data

The accumulation of this compound and other carotenoids varies significantly with the pepper cultivar and its stage of ripening. Red peppers show a dramatic increase in total carotenoids during ripening, driven by the high-level expression of pathway genes.

Table 1: Carotenoid Content in Ripe Capsicum annuum Fruit (Illustrative)
CarotenoidRed Cultivars (mg/100g DW)Orange Cultivars (mg/100g DW)Yellow Cultivars (mg/100g DW)
This compound 82.36 Trace/Absent Absent
Capsanthin325.77Trace/AbsentAbsent
β-carotene59.11HighModerate
Lutein2.72LowHigh
Zeaxanthin43.21ModerateModerate
Violaxanthin46.54ModerateHigh
Data compiled from a study analyzing 226 pepper genetic resources.[4] The absence of this compound and capsanthin in orange and yellow cultivars is typically due to mutations in the Ccs gene.
Table 2: Relative Gene Expression During Fruit Ripening in Red Peppers
GeneImmature Green StageBreaker (Color Change) StageMature Red Stage
PSY (Phytoene synthase) LowHighVery High
PDS (Phytoene desaturase) LowHighVery High
CCS (Capsanthin-capsorubin synthase) Not Detectable Moderate Very High
Expression levels are relative. High expression of PSY, PDS, and especially CCS is required for the accumulation of high levels of total carotenoids, including this compound, in red peppers.[2][4][8]

Experimental Protocols

Carotenoid Extraction and Quantification

The standard method for analyzing this compound and other carotenoids involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).

Protocol: Carotenoid Extraction

  • Sample Preparation: Harvest fruit pericarp, freeze immediately in liquid nitrogen, and lyophilize (freeze-dry). Grind the dried tissue into a fine powder.[2]

  • Homogenization: Weigh approximately 0.25-0.5 g of dried powder and place it in a 50 mL tube. Add ~25 mL of a solvent mixture, such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v) or chloroform.[9][10] Homogenize thoroughly using a polytron or similar device for 20-30 seconds.

  • Extraction: Allow the mixture to sit for 30 minutes with occasional vortexing to ensure complete extraction.[9] Centrifuge at 1,000 x g for 5 minutes to separate the solvent phase from the tissue debris.[9]

  • Saponification (Optional but Recommended): To hydrolyze carotenoid esters and remove interfering chlorophylls and lipids, the extract is saponified. This is typically done by adding methanolic potassium hydroxide. The mixture is then incubated. Optimized conditions can be as short as 10 minutes at 35°C.[11]

  • Final Preparation: After saponification, the carotenoids are re-extracted into an organic solvent. The solvent is then evaporated to dryness under a stream of nitrogen gas. The dried residue is re-dissolved in a suitable solvent (e.g., MTBE/methanol) for HPLC analysis.[10]

Carotenoid_Extraction_Workflow Start Pepper Fruit Pericarp Freeze Freeze in Liquid N2 & Lyophilize Start->Freeze Grind Grind to Fine Powder Freeze->Grind Homogenize Homogenize in Solvent (e.g., Chloroform) Grind->Homogenize Extract Phase Separation & Collect Supernatant Homogenize->Extract Saponify Saponification (with KOH) Dry Evaporate Solvent (under N2) Saponify->Dry Extract->Saponify Reconstitute Reconstitute in HPLC-grade Solvent Dry->Reconstitute Analyze HPLC-PDA Analysis Reconstitute->Analyze

Workflow for carotenoid extraction and analysis.

Protocol: HPLC Analysis

  • Chromatography System: An HPLC system equipped with a photodiode array (PDA) detector is used.[9][12]

  • Column: A C30 or a specialized carotenoid column (e.g., YMC Carotenoid S-5, 250 mm x 4.6 mm) is essential for good separation.[9][10]

  • Mobile Phase: A gradient elution is typically employed, often using a mixture of solvents such as methanol, methyl tert-butyl ether (MTBE), and water.

  • Detection: Carotenoids are monitored at approximately 450 nm. The full spectrum (400-700 nm) is recorded to aid in peak identification.[9]

  • Quantification: The concentration of this compound and other carotenoids is determined by comparing peak areas to those of authentic standards run under the same conditions.[12]

Gene Expression Analysis

To quantify the transcript levels of Ccs and other biosynthetic genes, quantitative Reverse Transcription PCR (qRT-PCR) is the standard method.

Protocol: qRT-PCR for Gene Expression

  • Sample Collection: Collect fruit pericarp tissue at different developmental stages (e.g., immature green, breaker, mature red). Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Isolate total RNA from the ground tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform qPCR using gene-specific primers for Ccs, Psy, etc., and a reference gene (e.g., Actin) for normalization.[13] The reaction is run on a real-time PCR machine using a fluorescent dye like SYBR Green.

  • Data Analysis: Analyze the amplification data using the 2-ΔΔCT method to determine the relative expression levels of the target genes across different samples.[13]

Gene_Expression_Workflow Start Pepper Fruit Tissue (Different Stages) RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Relative Quantification (2-ΔΔCT Method) qPCR->Data_Analysis Result Gene Expression Levels Data_Analysis->Result

Workflow for gene expression analysis via qRT-PCR.

Conclusion

The biosynthesis of this compound in Capsicum annuum is a specialized extension of the general carotenoid pathway, critically dependent on the function of the Capsanthin-capsorubin synthase (CCS) enzyme. The presence and activity of this enzyme, encoded by the Ccs gene, is the primary determinant of the red fruit phenotype. Understanding this pathway and its genetic regulation is essential for breeding pepper varieties with desired color profiles and enhanced nutritional value. The methodologies outlined provide a robust framework for the quantitative analysis of both the metabolites and the gene transcripts involved in producing this unique and valuable plant compound.

References

Discovery and Isolation of Capsorubin from Lily Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsorubin, a red xanthophyll carotenoid, is a significant pigment in various species of the Lilium genus, contributing to their vibrant orange and red flower coloration. This technical guide provides an in-depth overview of the discovery, biosynthesis, and, most importantly, the isolation of this compound from lily species. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies required to extract, purify, and characterize this potent antioxidant. The guide details experimental protocols, summarizes quantitative data, and includes visualizations to elucidate key pathways and workflows.

Introduction to this compound in Lilium Species

This compound is a C40 tetraterpenoid characterized by two cyclopentane rings, a conjugated polyene chain, and two hydroxyl groups. Its unique structure, particularly the presence of a conjugated keto group, contributes to its strong antioxidant properties. While most commonly associated with red peppers (Capsicum annuum), this compound is also a major carotenoid in the flowers of several lily species, including the tiger lily (Lilium lancifolium) and Lilium pumilum. In L. pumilum, this compound can constitute up to 80% of the total carotenoids[1]. The presence of this compound, along with the related compound capsanthin, is responsible for the characteristic orange to red hues of these flowers[1][2].

The biosynthesis of this compound in plants originates from the general carotenoid pathway. The final step involves the conversion of the yellow xanthophyll violaxanthin into the red this compound. This reaction is catalyzed by a single enzyme, capsanthin-capsorubin synthase (CCS)[1][3]. The gene encoding this enzyme has been successfully cloned from Lilium lancifolium, providing a molecular tool for understanding and potentially manipulating this compound production in plants[1][3].

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification and characterization.

PropertyValue
Molecular Formula C₄₀H₅₆O₄
Molecular Weight 600.88 g/mol
Appearance Red crystalline solid
Melting Point 201 °C
Solubility Soluble in acetone, chloroform, and oils; insoluble in water.
UV-Vis λmax (in acetone) ~483 nm
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 601.4

Experimental Protocols

This section provides a detailed, synthesized protocol for the extraction, isolation, and characterization of this compound from lily flowers. This protocol is based on established methods for carotenoid extraction from plant tissues and analytical data from studies involving lily species.

Plant Material and Preparation
  • Plant Source: Fresh flowers of Lilium lancifolium or Lilium pumilum are recommended due to their high this compound content.

  • Harvesting: Collect fully opened flowers, as carotenoid content is typically highest at this stage.

  • Preparation: Separate the tepals (petals and sepals) from the rest of the flower. To prevent enzymatic degradation, the tepals should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to a constant weight. The dried tepals should be ground into a fine powder and stored at -80°C in the dark until extraction.

Extraction of Total Carotenoids

This protocol is designed to efficiently extract carotenoids while minimizing degradation. All steps should be performed under dim light.

  • Solvent Selection: A mixture of acetone and methanol (2:1, v/v) is an effective solvent system for extracting a broad range of carotenoids from flower petals.

  • Extraction Procedure:

    • Weigh approximately 5 grams of the lyophilized lily tepal powder into a 50 mL conical tube.

    • Add 25 mL of the acetone:methanol (2:1) solvent mixture.

    • Homogenize the sample using a probe homogenizer for 1-2 minutes, or vortex vigorously for 5 minutes.

    • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process with the pellet using 15 mL of the solvent mixture until the pellet is colorless.

    • Combine all supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature not exceeding 35°C.

Saponification

Saponification is a crucial step to hydrolyze esterified carotenoids and remove interfering lipids and chlorophylls.

  • Reagent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in methanol.

  • Saponification Procedure:

    • Redissolve the dried carotenoid extract from step 3.2 in 20 mL of diethyl ether.

    • Add 20 mL of the 10% methanolic KOH solution.

    • Flush the flask with nitrogen, seal it, and allow the mixture to stand in the dark at room temperature for 12-16 hours (overnight) with gentle stirring.

  • Extraction of Unsaponifiable Matter:

    • Transfer the saponified mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of a 10% aqueous sodium chloride solution.

    • Shake the funnel gently to partition the carotenoids into the ether layer.

    • Collect the upper ether layer.

    • Repeat the extraction of the aqueous layer with 25 mL of diethyl ether twice more.

    • Combine all ether fractions and wash them with distilled water until the washings are neutral to pH paper.

    • Dry the ether phase over anhydrous sodium sulfate.

    • Filter the solution and evaporate the diethyl ether to dryness under a stream of nitrogen.

Isolation of this compound by Column Chromatography

Open column chromatography is used for the initial separation and purification of this compound from the total carotenoid extract.

  • Stationary Phase: Silica gel 60 (70-230 mesh) is a suitable adsorbent.

  • Column Packing: Prepare a slurry of the silica gel in hexane and pack it into a glass column (e.g., 30 cm x 2 cm).

  • Sample Loading: Dissolve the dried, saponified extract in a minimal amount of the initial mobile phase (hexane) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient would be:

    • 100% Hexane (to elute carotenes)

    • Hexane with increasing percentages of acetone (e.g., 2%, 5%, 10%, 20%)

    • This compound, being a polar xanthophyll, will elute at higher acetone concentrations.

  • Fraction Collection: Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC). The distinct red band corresponding to this compound should be collected.

  • Purity Assessment: Analyze the collected fractions by HPLC to assess the purity of the isolated this compound.

Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is used for the final purification and quantification of this compound.

  • HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to obtain spectral data for peak identification.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating carotenoids.

  • Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water is commonly used. A typical gradient might start with a higher water content and gradually increase the organic solvent concentration.

  • Detection: Monitor the elution at 483 nm, the approximate λmax of this compound.

  • Quantification: Prepare a calibration curve using a certified this compound standard. The concentration of this compound in the lily extract can then be determined by comparing the peak area of the sample to the calibration curve.

Data Presentation

The following tables summarize the quantitative data available on this compound and related carotenoids in lily species.

Table 2: Carotenoid Composition in Selected Lilium Species

Lilium SpeciesMajor CarotenoidsThis compound Content (% of Total Carotenoids)Reference
Lilium pumilumThis compoundUp to 80%[1]
Lilium lancifoliumCapsanthin, this compoundNot explicitly quantified, but present as a major pigment[1][2]
Asiatic Hybrid Lilies (Red Cultivars)CapsanthinPresent[4]

Table 3: Analytical Data for this compound Identification

Analytical MethodParameterValueReference
UPLC-MS/MS Retention Time~3.07 min (under specific conditions)
[M+H]⁺ (m/z)601.4
HPLC-PDA λmax~483 nmGeneral Knowledge

Visualizations

Biosynthetic Pathway of this compound

Capsorubin_Biosynthesis Violaxanthin Violaxanthin CCS Capsanthin-Capsorubin Synthase (CCS) Violaxanthin->CCS This compound This compound CCS->this compound in Lilium sp.

Caption: Biosynthesis of this compound from Violaxanthin in Lilium species.

Experimental Workflow for this compound Isolation

Capsorubin_Isolation_Workflow start Lily Flower Tepals prep Freezing, Lyophilization, and Grinding start->prep extraction Solvent Extraction (Acetone:Methanol) prep->extraction saponification Saponification (Methanolic KOH) extraction->saponification partition Liquid-Liquid Partition (Diethyl Ether) saponification->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc HPLC Purification (C18 Column) column_chrom->hplc characterization Characterization (UV-Vis, MS) hplc->characterization end Pure this compound hplc->end

Caption: Workflow for the isolation and purification of this compound from lily flowers.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from Lilium species. While this compound is a well-characterized carotenoid, its isolation from lilies requires a systematic approach involving careful sample preparation, efficient extraction, and multi-step purification. The provided protocols and data serve as a valuable resource for researchers aiming to isolate and study this potent antioxidant for applications in food science, pharmacology, and drug development. Further research is warranted to quantify the this compound content across a wider range of lily cultivars and to explore its bioactivities in various models.

References

An In-depth Technical Guide to the Molecular Properties of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental molecular characteristics of Capsorubin, a xanthophyll carotenoid of significant interest in various scientific fields, including food science, pharmacology, and antioxidant research.

Quantitative Molecular Data

This compound is a natural red pigment predominantly found in paprika and red bell peppers (Capsicum annuum).[1][2] Its distinct chemical structure contributes to its vibrant color and biological activities. The key quantitative molecular identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C40H56O4[3][4][5][6][7][8]
Exact Mass 600.41786026 Da[8]
Molecular Weight 600.87 g/mol [3][6][7]

Chemical Structure and Identification

This compound's molecular structure is characterized by a long conjugated polyene chain with two cyclopentane rings at its ends, each containing a hydroxyl and a ketone group. This structure is responsible for its potent antioxidant properties.

G This compound: Core Molecular Data A This compound B Molecular Formula C40H56O4 A->B is defined by C Exact Mass 600.41786026 Da A->C is defined by D Molecular Weight 600.87 g/mol A->D is defined by

Caption: Core molecular identifiers for this compound.

References

A Technical Guide to Natural Sources and High-Purity Isolation of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin is a natural red xanthophyll, a class of oxygen-containing carotenoid pigments. It is recognized for its potent antioxidant properties and is utilized as a natural food colorant, designated E160c.[1] The primary and most commercially significant natural source of this compound is the ripe fruit of red pepper, Capsicum annuum, where, along with the closely related capsanthin, it is responsible for the characteristic deep red coloration.[1][2][3][4] While other species of Capsicum and certain flowers like the tiger lily (Lilium lancifolium) also produce this compound, red peppers remain the industrial focus for extraction.[1][5]

The increasing demand for natural, functional ingredients in the pharmaceutical, nutraceutical, and food industries necessitates robust and efficient methods for obtaining this compound in high-purity forms. This technical guide provides an in-depth overview of the natural sources, biosynthetic pathway, and detailed experimental protocols for the extraction, purification, and quantification of high-purity this compound.

Natural Sources and Quantitative Overview

The genus Capsicum is the most abundant natural source of this compound. The concentration of this compound and other carotenoids varies significantly depending on the species, cultivar, and stage of ripening.[2][6][7] Red-fruited varieties of Capsicum annuum accumulate the highest levels.[6][8] The total carotenoid content in deep red peppers can exceed 1000 mg/kg of dry weight.[6] While capsanthin is typically the most abundant red xanthophyll, this compound is a significant contributor to the overall color and antioxidant capacity.[3] Recently, metabolic engineering has demonstrated the feasibility of producing high-purity this compound in alternative biological systems, such as carrot (Daucus carota L.) taproots, which may serve as future "green factories" for its production.[5]

Table 1: Carotenoid Content in Select Capsicum annuum Varieties

Variety/TypeTotal Carotenoids (mg/100g dry weight)Key Carotenoid ProfileSource(s)
Deep Red Pepper (Generic)~104.3High levels of capsanthin and other carotenoids.[6]
C. annuum var. lycopersiciforme rubrum~1300Capsanthin (37%), Zeaxanthin (8%), this compound (3.2%), β-carotene (9%).[3]
Red Paprika (for ASE optimization)26.86 (Capsanthin only)Capsanthin is the main carotenoid.[9]
Various Capsicum species23.21 - 34.97 (mg β-carotene equivalent/100g fresh weight)Profile varies; red accessions have the highest content.[2]

Note: Data is compiled from various sources and methodologies; direct comparison should be made with caution. This compound is often reported alongside capsanthin.

Biosynthesis of this compound

This compound is a product of the carotenoid biosynthetic pathway, which is highly active in the chromoplasts of ripening pepper fruits.[6][10] Its synthesis represents a specialized branch of the pathway unique to Capsicum and a few other plant species. The final and critical step is the enzymatic conversion of violaxanthin, a common epoxy-carotenoid, into this compound. This reaction is catalyzed by the enzyme Capsanthin-Capsorubin Synthase (CCS) .[2][6][10][11][12] The same enzyme also catalyzes the conversion of antheraxanthin to capsanthin, making it a pivotal multifunctional enzyme in determining the final red pigment profile of the fruit.[2][11][12]

Capsorubin_Biosynthesis zeaxanthin Zeaxanthin antheraxanthin Antheraxanthin zeaxanthin->antheraxanthin violaxanthin Violaxanthin antheraxanthin->violaxanthin capsanthin Capsanthin antheraxanthin->capsanthin This compound This compound violaxanthin->this compound zep_node Zeaxanthin Epoxidase (ZEP) zep_node->antheraxanthin ccs_node1 Capsanthin-Capsorubin Synthase (CCS) ccs_node1->capsanthin ccs_node2 Capsanthin-Capsorubin Synthase (CCS) ccs_node2->this compound

This compound Biosynthesis Pathway

High-Purity Extraction and Purification: Methodologies

Achieving high purity of this compound requires a multi-step process to separate it from other carotenoids, lipids, and interfering compounds. The general workflow involves sample preparation, solvent extraction, saponification to remove esters, and chromatographic purification.

Extraction_Workflow start Ripe Pepper Fruit (Capsicum annuum) prep Sample Preparation (Drying, Grinding) start->prep extract Solvent Extraction (e.g., Acetone, Hexane, SC-CO2) prep->extract crude Crude Oleoresin (Carotenoids, Lipids, Esters) extract->crude sapon Saponification (Methanolic KOH) crude->sapon free Free Carotenoids (this compound, Capsanthin, etc.) sapon->free purify Chromatographic Purification (e.g., HPLC, Column Chromatography) free->purify end High-Purity this compound purify->end analyze Quantification & Analysis (HPLC-PDA) end->analyze

Workflow for High-Purity this compound Isolation
Experimental Protocol 1: Lab-Scale Solvent Extraction

This protocol is adapted from standard laboratory procedures for carotenoid extraction from Capsicum fruit.[8][13]

  • Sample Preparation: Use lyophilized (freeze-dried) pericarp tissue (~0.25 g) ground into a fine powder. For fresh tissue, use ~2.5 g of finely chopped pericarp.

  • Homogenization: Place the sample in a 50 mL tube and add 25 mL of a suitable solvent (e.g., HPLC-grade chloroform or acetone). Homogenize thoroughly for 20-30 seconds using a Polytron-type homogenizer until the tissue is completely dispersed.[8][13]

  • Extraction: Allow the homogenate to sit for at least 30 minutes at room temperature in the dark, with occasional vortexing to ensure complete extraction.

  • Filtration: Filter the solvent extract through Whatman No. 1 filter paper using a vacuum filter apparatus to remove solid plant material.

  • Solvent Evaporation: Transfer the filtrate to a glass amber vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas, with mild heating (≤ 50°C).[8][13]

  • Resuspension: Resuspend the dried oleoresin in a known volume (e.g., 1.1 mL) of 2-propanol or another suitable solvent for the next step. Use bath sonication to ensure the material is fully dissolved. The sample can be stored at -20°C or -80°C for several weeks.[13]

Experimental Protocol 2: Saponification for Hydrolysis of Esters

Saponification is crucial for obtaining free xanthophylls, which improves chromatographic separation and purification.[6][9][13]

  • Reaction Setup: In a microfuge tube, combine 0.5 mL of the resuspended carotenoid extract (from Protocol 1) with 0.1 mL of saturated methanolic potassium hydroxide (KOH).[13]

  • Incubation: Mix the solution well by pipetting and incubate for 30 minutes at 50°C in the dark. This step hydrolyzes the fatty acid esters.[13]

  • Phase Separation: Cool the sample in an ice bath for ~2 minutes. Add 0.5 mL of deionized water and 0.4 mL of chloroform.[13]

  • Recovery: Vortex the mixture vigorously to partition the carotenoids into the chloroform phase. Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes to resolve the phases.

  • Collection: Carefully remove and discard the upper aqueous phase. The lower, colored chloroform phase contains the free carotenoids, including this compound. This fraction is now ready for chromatographic purification and analysis.

Quantification and Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of individual carotenoids like this compound.

Experimental Protocol 3: HPLC Analysis of this compound

This protocol outlines a typical method for the quantitative analysis of this compound.[13][14][15]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or multi-wavelength UV/Vis detector and a C18 or specialized carotenoid (e.g., YMC Carotenoid S-5) column (250 mm × 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient system involving methanol, methyl-tert-butyl ether (MTBE), and water can effectively separate a wide range of carotenoids.

  • Detection: Monitor the elution profile across the visible spectrum (400-700 nm), with specific quantification performed at the absorbance maximum for this compound, typically around 450-462 nm.[13][16]

  • Quantification: Generate a calibration curve using a high-purity this compound standard (e.g., from CaroteNature) at several concentrations (e.g., 10 ng to 3 µg).[13] Calculate the concentration in the sample by comparing the peak area to the standard curve.

  • Sample Injection: Filter the saponified extract through a 0.45 µm syringe filter before injection. The injection volume (typically 10-30 µL) should be adjusted based on the sample's concentration, which can be estimated by measuring the absorbance at 450 nm.[13]

Table 2: Comparison of Advanced Extraction Techniques for Capsicum Carotenoids

MethodKey ParametersAdvantagesDisadvantagesSource(s)
Accelerated Solvent Extraction (ASE) Temperature: 100°C; Static Time: 5 min; Solvent: 50% Acetone/EthanolReduced solvent consumption and extraction time compared to conventional methods.Requires specialized high-pressure equipment.[9]
Supercritical CO2 (SC-CO2) Extraction Pressure: 45 MPa; Temperature: 50°C; Time: 60 minSolvent-free, clean extract; tunable selectivity by modifying pressure/temperature.High initial equipment cost; may require co-solvent (e.g., ethanol) for higher yields.[17]
Conventional Solvent (Soxhlet/Maceration) Solvent: Hexane, Acetone, etc.; Time: up to 48 hoursSimple setup, effective for exhaustive extraction.High solvent consumption, long extraction times, potential for pigment degradation due to heat/light exposure.[8][9]

Conclusion

Capsicum annuum remains the most significant and commercially viable natural source for the industrial production of this compound. Achieving the high purity required for pharmaceutical and advanced nutraceutical applications necessitates a sophisticated, multi-step approach. This process involves optimized solvent or supercritical fluid extraction from high-quality raw material, followed by essential saponification to cleave fatty acid esters, and concluding with high-resolution chromatographic purification. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to isolate and quantify this compound effectively. Furthermore, the emergence of synthetic metabolic engineering in alternative hosts like carrots signals a promising future direction for the sustainable and high-purity production of this valuable carotenoid.[5]

References

The Role of Capsorubin in Plant Physiology and Photoprotection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsorubin, a red xanthophyll carotenoid, is a specialized pigment found in a select group of plants, most notably in the ripe fruits of Capsicum species (red bell peppers and paprika) and the flowers of certain lilies. Beyond its vibrant color, this compound plays a crucial role in plant physiology, particularly in photoprotection and antioxidant defense. Its unique molecular structure, featuring a cyclopentane ring and two keto groups, confers potent antioxidant properties, exceeding those of many other carotenoids. This technical guide provides a comprehensive overview of this compound's function, biosynthesis, and mechanisms of action. It includes quantitative data on its physicochemical and antioxidant properties, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and related experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the properties of this remarkable molecule.

Introduction

Carotenoids are a diverse class of isoprenoid pigments essential for plant life. They are integral components of the photosynthetic apparatus, where they function in light harvesting and, critically, in photoprotection. Under conditions of high light, excess light energy can lead to the formation of reactive oxygen species (ROS), which can damage cellular components. Carotenoids mitigate this photodamage through various mechanisms, including the quenching of triplet chlorophyll and singlet oxygen.

This compound is a terminal product of a specific branch of the carotenoid biosynthesis pathway.[1] Its accumulation in ripening fruits and flowers suggests a specialized role in protecting these tissues from photo-oxidative stress.[2] This guide delves into the multifaceted role of this compound, providing the technical details necessary for its study and potential application.

Physicochemical and Antioxidant Properties of this compound

This compound's distinct chemical structure is central to its biological activity. The presence of eleven conjugated double bonds, a conjugated keto group, and a cyclopentane ring contributes to its potent antioxidant capacity.[3]

Light Absorption

This compound exhibits a characteristic absorption spectrum in the visible range, which is responsible for its red coloration.

PropertyValueSolventReference
Absorption Maximum (λmax) ~469 nmTetrahydrofuran (THF)[4][5]
Absorption Maximum (λmax) of 7,8-Epoxide 424 nm90% Methanol[6]
Antioxidant Capacity
AssayMethodResultComparisonReference
Singlet Oxygen (¹O₂) Quenching Electron Spin Resonance (ESR) with TMPDExcellent quenching activity> Capsanthin, β-carotene, Zeaxanthin[7]
Hydroxyl Radical (·OH) Scavenging Electron Spin Resonance (ESR)Excellent scavenging activity-[7]
Peroxyl Radical-dependent Lipid Peroxidation Inhibition -Strong inhibitionOrder of activity: this compound > Capsanthin 3,6-epoxide > Capsanthin > Cycloviolaxanthin[2]

Role in Plant Physiology

Photoprotection

This compound contributes to photoprotection through its potent antioxidant activity. By efficiently quenching singlet oxygen and scavenging other ROS, it helps to prevent photo-oxidative damage to the photosynthetic apparatus and other cellular components, particularly in non-photosynthetic tissues like ripening fruits where photosynthetic capacity is declining.[2][7] The accumulation of this compound during fruit ripening coincides with the degradation of chlorophylls and the dismantling of the photosynthetic machinery, suggesting a primary role in protecting the fruit tissues from light-induced damage during this developmental stage.

The primary mechanism of photoprotection in photosynthetic tissues is non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat. While this compound is not directly involved in the xanthophyll cycle (the primary driver of the major component of NPQ, qE), its presence in tissues that were formerly photosynthetically active suggests it acts as a crucial antioxidant to protect against the damaging effects of ROS that can still be generated.

Interaction with Thylakoid Membranes

While this compound is primarily found in the chromoplasts of fruits, its precursors are synthesized in the plastids. Carotenoids, in general, are integral components of thylakoid membranes, influencing their structure and fluidity.[8] The introduction of non-native carotenoids like capsanthin (a close structural relative of this compound) into the thylakoid membranes of tobacco has been shown to distort the membrane and reduce grana stacking.[9] This suggests that the accumulation of these novel carotenoids can have significant impacts on the architecture of photosynthetic membranes.

Biosynthesis of this compound

This compound is synthesized from violaxanthin, a common xanthophyll in the carotenoid biosynthesis pathway. The key enzymatic step is catalyzed by the enzyme capsanthin-capsorubin synthase (CCS) . This enzyme is also responsible for the conversion of antheraxanthin to capsanthin.[1]

Capsorubin_Biosynthesis Violaxanthin Violaxanthin CCS Capsanthin-Capsorubin Synthase (CCS) Violaxanthin->CCS This compound This compound CCS->this compound Conversion

This compound Biosynthesis Pathway.

Regulation of this compound Biosynthesis

The accumulation of this compound is tightly regulated, primarily at the transcriptional level of the ccs gene. Environmental cues, particularly light, play a significant role in this regulation. High light stress is a known inducer of carotenoid biosynthesis as a photoprotective response.

The signaling pathway from light perception to the activation of carotenoid biosynthesis genes is complex and involves multiple photoreceptors and transcription factors.

Light_Signaling_Pathway cluster_light Light Perception cluster_transduction Signal Transduction cluster_response Gene Expression High_Light High Light Stress Cryptochromes Cryptochromes High_Light->Cryptochromes ROS Reactive Oxygen Species (ROS) High_Light->ROS Phytochromes Phytochromes HY5 HY5 (Transcription Factor) Phytochromes->HY5 activates PIFs PIFs (Transcription Factors) Phytochromes->PIFs degrades Cryptochromes->HY5 activates Cryptochromes->PIFs degrades ROS->HY5 influences PSY Phytoene Synthase (PSY) Gene HY5->PSY promotes transcription CCS Capsanthin-Capsorubin Synthase (CCS) Gene HY5->CCS promotes transcription PIFs->PSY represses transcription PIFs->CCS represses transcription Carotenoid_Biosynthesis Increased Carotenoid and this compound Biosynthesis PSY->Carotenoid_Biosynthesis CCS->Carotenoid_Biosynthesis

Simplified Light Signaling Pathway for Carotenoid Biosynthesis.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted for the extraction of carotenoids, including this compound, from Capsicum fruit.

  • Sample Preparation: Freeze-dry fresh pericarp tissue and grind to a fine powder.

  • Extraction:

    • To ~0.5 g of powdered tissue, add 10 mL of a 2:1:1 (v/v/v) mixture of methanol, chloroform, and 0.1 M Tris-HCl (pH 7.5) containing 0.1% (w/v) ascorbic acid.

    • Homogenize the mixture thoroughly.

    • Add 5 mL of chloroform and 5 mL of water, vortex, and centrifuge at 4,000 x g for 10 min to separate the phases.

    • Collect the lower chloroform phase containing the pigments.

    • Repeat the extraction of the aqueous phase with chloroform until it is colorless.

    • Pool the chloroform extracts.

  • Saponification (Optional, to hydrolyze esterified carotenoids):

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Redissolve the residue in 10 mL of diethyl ether.

    • Add 1 mL of 30% (w/v) methanolic KOH and incubate in the dark for 4 hours at room temperature.

    • Wash the ether phase with water until neutral.

  • Final Preparation:

    • Dry the final extract over anhydrous sodium sulfate.

    • Evaporate to dryness under nitrogen and redissolve in a known volume of a suitable solvent (e.g., acetone or mobile phase for HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound.

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.[10][11]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Methyl-tert-butyl ether/Water (83:15:2, v/v/v)

    • Solvent B: Methanol/Methyl-tert-butyl ether/Water (8:90:2, v/v/v)

    • A linear gradient from 100% A to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the absorption maximum of this compound (~469 nm).

  • Quantification: Use an external standard of purified this compound to generate a calibration curve.

Assessment of Photoprotection: Non-Photochemical Quenching (NPQ) Measurement

This protocol outlines the measurement of NPQ using a pulse-amplitude-modulated (PAM) fluorometer.

  • Dark Adaptation: Dark-adapt the plant leaf for at least 30 minutes.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) using a weak measuring beam.

    • Apply a saturating pulse of light (>6000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

  • Light Induction:

    • Expose the leaf to a constant actinic light (e.g., 500 µmol photons m⁻² s⁻¹).

    • During the light exposure, apply saturating pulses at regular intervals (e.g., every 2 minutes) to measure the maximum fluorescence in the light-adapted state (Fₘ').

    • Measure the steady-state fluorescence (Fₛ) just before each saturating pulse.

  • Calculation of NPQ:

    • NPQ is calculated as (Fₘ - Fₘ') / Fₘ'.

  • Dark Relaxation:

    • Turn off the actinic light and continue to apply saturating pulses at intervals to monitor the relaxation of NPQ.

Experimental Workflow for Studying this compound's Role in Photoprotection

The following diagram illustrates a typical experimental workflow to investigate the role of this compound in photoprotection under high light stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Capsicum annuum at different ripening stages) Light_Treatment Light Treatment (Control vs. High Light Stress) NPQ_Measurement Non-Photochemical Quenching (NPQ) Measurement Light_Treatment->NPQ_Measurement Carotenoid_Extraction Carotenoid Extraction and Quantification (HPLC) Light_Treatment->Carotenoid_Extraction ROS_Measurement Reactive Oxygen Species (ROS) Measurement (e.g., H₂O₂ assay) Light_Treatment->ROS_Measurement Gene_Expression Gene Expression Analysis (qRT-PCR for ccs gene) Light_Treatment->Gene_Expression Data_Analysis Statistical Analysis and Correlation Studies NPQ_Measurement->Data_Analysis Carotenoid_Extraction->Data_Analysis ROS_Measurement->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on the Role of This compound in Photoprotection Data_Analysis->Conclusion

Workflow for Investigating this compound's Photoprotective Role.

Conclusion and Future Perspectives

This compound is a highly specialized carotenoid with a significant role in the photoprotection of plant tissues, particularly during fruit ripening. Its potent antioxidant properties make it an effective scavenger of reactive oxygen species, thereby mitigating photo-oxidative damage. The biosynthesis of this compound is tightly regulated, with the ccs gene being a key control point influenced by environmental factors such as light.

For drug development professionals, the strong antioxidant capacity of this compound presents an interesting avenue for exploration. Its ability to quench singlet oxygen and scavenge free radicals suggests potential applications in areas where oxidative stress is a contributing factor to disease. Further research is warranted to investigate the bioavailability and efficacy of this compound in biological systems, which could lead to the development of novel therapeutics or nutraceuticals. Understanding the regulation of its biosynthesis could also open up possibilities for metabolic engineering to produce this valuable compound in higher quantities.

References

Methodological & Application

Application Notes and Protocols for the Structural Analysis of Capsorubin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin is a red xanthophyll carotenoid predominantly found in ripe red bell peppers (Capsicum annuum) and is responsible for their characteristic color.[1][2] Its unique structure, featuring two cyclopentane rings (κ-end groups), contributes to its potent antioxidant properties, which are of significant interest in the fields of nutrition, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and characterization of natural products like this compound.[1] This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

A complete, publicly available, and comprehensively assigned set of experimental ¹H and ¹³C NMR data for this compound is not readily found in the surveyed literature. However, based on the known structure of this compound and typical chemical shift values for carotenoids, the following tables provide expected chemical shift ranges for the different types of protons and carbons in the molecule. These tables are intended to serve as a guide for the interpretation of experimentally acquired NMR data.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton(s) Functional Group Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constant (J) Hz
Methyl protons (gem-dimethyl)Cyclopentane ring0.8 - 1.3s-
Methyl protons (on polyene chain)Polyene chain1.8 - 2.0s-
Methylene protonsCyclopentane ring1.4 - 2.5m-
Methine proton (on hydroxylated carbon)Cyclopentane ring3.8 - 4.5m-
Olefinic protonsPolyene chain6.0 - 7.0d, dd, m10 - 16

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon(s) Functional Group Expected Chemical Shift (δ) ppm
Methyl carbons (gem-dimethyl)Cyclopentane ring25 - 35
Methyl carbons (on polyene chain)Polyene chain12 - 15
Methylene carbonsCyclopentane ring40 - 50
Methine carbon (on hydroxylated carbon)Cyclopentane ring65 - 75
Quaternary carbonsCyclopentane ring45 - 55
Olefinic carbonsPolyene chain120 - 145
Carbonyl carbonsCyclopentane ring~200

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:

Materials:

  • Purified this compound sample (isolated by chromatography)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8%)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

  • Glass NMR tube (5 mm diameter)

  • Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

  • Nitrogen gas supply

Protocol:

  • Drying the Sample: Ensure the purified this compound sample is completely dry to avoid a broad water signal in the ¹H NMR spectrum. This can be achieved by drying under a stream of nitrogen gas or in a vacuum desiccator.

  • Weighing the Sample: Accurately weigh approximately 1-5 mg of the dried this compound for ¹H NMR and 10-20 mg for ¹³C NMR experiments.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of this compound. Carotenoids are sensitive to light and heat, so avoid prolonged exposure.

  • Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe fitted with a filter.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following parameters are suggested for acquiring high-quality NMR spectra of this compound on a 500 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 - 12 ppm

  • Acquisition Time: 2 - 4 seconds

  • Relaxation Delay: 1 - 2 seconds

  • Number of Scans: 16 - 64 (depending on sample concentration)

  • Referencing: The residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 - 220 ppm

  • Acquisition Time: 1 - 2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 - 4096 (or more, as ¹³C is less sensitive).

  • Referencing: The CDCl₃ triplet signal at 77.16 ppm.

2D NMR Spectroscopy:

To establish the complete structural connectivity of this compound, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks. This is crucial for tracing the connectivity of protons within the polyene chain and the cyclopentane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. This experiment is vital for assigning the carbons that are directly attached to protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) proton-carbon correlations. This is key for connecting different spin systems and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity. This is particularly useful for determining the stereochemistry of the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

capsorubin_nmr_workflow Workflow for NMR-based Structural Elucidation of this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration OneD_NMR 1D NMR (¹H, ¹³C) Filtration->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Filtration->TwoD_NMR H_Assignment ¹H NMR Assignment (Chemical Shifts, Coupling Constants) OneD_NMR->H_Assignment C_Assignment ¹³C NMR Assignment (Chemical Shifts) OneD_NMR->C_Assignment Connectivity Establish Connectivity (COSY, HMBC) TwoD_NMR->Connectivity Stereochemistry Determine Stereochemistry (NOESY/ROESY) TwoD_NMR->Stereochemistry H_Assignment->Connectivity C_Assignment->Connectivity Final_Structure Final Structure Confirmation Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for NMR-based Structural Elucidation of this compound.

capsorubin_2d_nmr_logic Logical Relationships in 2D NMR Analysis of this compound Proton_Signals ¹H Signals COSY COSY (¹H-¹H Correlation) Proton_Signals->COSY HSQC HSQC (¹H-¹³C One-Bond Correlation) Proton_Signals->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Proton_Signals->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) Proton_Signals->NOESY Carbon_Signals ¹³C Signals Carbon_Signals->HSQC Carbon_Signals->HMBC Proton_Connectivity Proton Connectivity (Spin Systems) COSY->Proton_Connectivity Direct_Attachment Direct C-H Attachment HSQC->Direct_Attachment Molecular_Framework Molecular Framework (Quaternary Carbons) HMBC->Molecular_Framework Stereochemistry 3D Structure (Spatial Proximity) NOESY->Stereochemistry

References

Unraveling the Anti-Inflammatory Potential of Capsorubin: Application Notes and Future Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsorubin, a vibrant red xanthophyll carotenoid found predominantly in ripe red peppers (Capsicum annuum), is gaining attention for its potential health benefits. While its potent antioxidant properties are well-documented, its specific role as an anti-inflammatory agent is an emerging area of scientific inquiry. This document provides an overview of the current in vitro evidence for this compound's anti-inflammatory effects and outlines detailed protocols for future investigations to further elucidate its mechanisms of action.

Current Understanding of this compound's Anti-Inflammatory and Antioxidant Effects

Direct in vitro studies focusing exclusively on the anti-inflammatory mechanisms of isolated this compound are limited. However, research on paprika pigments, of which this compound is a significant component, and comparative studies with other carotenoids, provide compelling indirect evidence of its potential.

The primary anti-inflammatory action of this compound suggested by current research is linked to its exceptional ability to quench reactive oxygen species (ROS).[1][2][3] ROS, such as singlet oxygen and hydroxyl radicals, are key signaling molecules that can activate pro-inflammatory pathways. By effectively neutralizing these molecules, this compound can mitigate the initial triggers of inflammation. In fact, studies have indicated that this compound possesses a more potent antioxidant activity than its more commonly studied counterpart, capsanthin.[3]

A study on paprika pigments containing both capsanthin and this compound demonstrated a reduction in obesity-induced inflammation in 3T3-L1 adipocytes. This was evidenced by the suppression of mRNA expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and resistin.[4] Furthermore, the paprika pigments inhibited the production of nitric oxide (NO), a key inflammatory mediator, in co-cultured adipocytes and macrophages.[4] While these results are promising, the precise contribution of this compound to these effects remains to be elucidated through studies using the isolated compound.

Data Presentation: Quantitative Data from In Vitro Studies on Paprika Pigments

The following table summarizes the key findings from an in vitro study on paprika pigments, which include this compound. It is important to note that these results reflect the combined effect of the carotenoids present in the extract.

Cell LineTreatmentConcentrationMeasured ParameterResult
3T3-L1 adipocytes co-cultured with RAW264.7 macrophagesPaprika Pigments15, 30, 60 µg/mLIL-6 mRNA expressionDose-dependent suppression
3T3-L1 adipocytes co-cultured with RAW264.7 macrophagesPaprika Pigments15, 30, 60 µg/mLTNF-α mRNA expressionDose-dependent suppression
3T3-L1 adipocytes co-cultured with RAW264.7 macrophagesPaprika Pigments15, 30, 60 µg/mLMCP-1 mRNA expressionDose-dependent suppression
3T3-L1 adipocytes co-cultured with RAW264.7 macrophagesPaprika Pigments15, 30, 60 µg/mLResistin mRNA expressionDose-dependent suppression
3T3-L1 adipocytes co-cultured with RAW264.7 macrophagesPaprika PigmentsNot specifiedNitric Oxide (NO) ProductionInhibition

Proposed Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects

To rigorously evaluate the anti-inflammatory properties of isolated this compound, the following detailed experimental protocols are proposed.

Assessment of this compound's Effect on Pro-Inflammatory Cytokine Production in Macrophages

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Isolated this compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT or similar cell viability assay kit

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cytotoxicity Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with the solvent for this compound) and a positive control (cells treated with LPS only).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the cytokine production in the LPS-only treated group.

Experimental_Workflow_Cytokine_Assay cluster_setup Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis A Culture RAW 264.7 cells B Seed cells in 96-well plate A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E F Quantify Cytokines (ELISA) E->F G Analyze Data F->G

Caption: Workflow for assessing this compound's effect on cytokine production.
Investigation of this compound's Impact on the NF-κB Signaling Pathway

Objective: To examine whether this compound inhibits the activation of the NF-κB pathway in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Reagents for cell culture as listed above

  • LPS from E. coli

  • Isolated this compound

  • Reagents for Western blotting (lysis buffer, primary antibodies for phospho-p65, total p65, and a loading control like β-actin, secondary antibodies)

  • Reagents for immunofluorescence (paraformaldehyde, Triton X-100, primary antibody for p65, fluorescently labeled secondary antibody, DAPI)

Protocol (Western Blotting):

  • Follow steps 1-5 from the cytokine assay protocol, but use a larger plate format (e.g., 6-well plates).

  • Cell Lysis: After a shorter LPS stimulation period (e.g., 30-60 minutes, to capture peak phosphorylation), wash the cells with cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phospho-p65 and total p65. Use β-actin as a loading control.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.

Protocol (Immunofluorescence):

  • Seed cells on coverslips in a 24-well plate.

  • Follow the treatment and stimulation protocol as for Western blotting.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Staining: Stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope and assess the nuclear translocation of p65.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation leads to NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes induces This compound This compound This compound->IKK Inhibits? This compound->NFkB_nucleus Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Evaluation of this compound's Effect on COX-2 Expression and Activity

Objective: To assess the ability of this compound to inhibit the expression and enzymatic activity of cyclooxygenase-2 (COX-2).

Materials:

  • RAW 264.7 macrophage cell line and culture reagents

  • LPS from E. coli

  • Isolated this compound

  • Reagents for Western blotting (as above, with primary antibody for COX-2)

  • COX-2 activity assay kit (fluorometric or colorimetric)

Protocol (COX-2 Expression - Western Blotting):

  • Follow the cell culture, treatment, and stimulation protocol as described for the cytokine assay. A longer stimulation time (e.g., 12-24 hours) is typically required for robust COX-2 protein expression.

  • Perform cell lysis, protein quantification, and Western blotting as described for NF-κB, using a primary antibody specific for COX-2.

Protocol (COX-2 Activity Assay):

  • Induce COX-2 expression in RAW 264.7 cells by treating with LPS for 12-24 hours.

  • Lyse the cells to obtain a cell lysate containing the COX-2 enzyme.

  • In a cell-free system, incubate the cell lysate with various concentrations of this compound.

  • Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX-2).

  • Measure the production of prostaglandin E2 (PGE₂) or other prostanoids using the assay kit, following the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each this compound concentration.

COX2_Inhibition_Workflow cluster_induction COX-2 Induction cluster_assay Enzyme Activity Assay A Treat RAW 264.7 cells with LPS B Lyse cells A->B C Incubate lysate with this compound B->C D Add Arachidonic Acid C->D E Measure PGE₂ production D->E

Caption: Workflow for assessing this compound's inhibitory effect on COX-2 activity.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory mechanisms of isolated this compound is still in its infancy, the existing data on its potent antioxidant capacity and the anti-inflammatory effects of paprika extracts provide a strong rationale for further investigation. The proposed protocols offer a systematic approach to characterizing the specific molecular targets of this compound in inflammatory pathways. Future research should focus on these detailed in vitro studies to validate the therapeutic potential of this compound and pave the way for its development as a novel anti-inflammatory agent. Subsequent in vivo studies in relevant animal models of inflammation will be crucial to confirm its efficacy and safety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better High-Performance Liquid Chromatography (HPLC) resolution of Capsorubin.

Troubleshooting Guide: Enhancing this compound Peak Resolution

Question: I am observing poor resolution and peak tailing for this compound in my HPLC analysis. How can I optimize my mobile phase to improve the separation?

Answer:

Poor resolution of this compound is a common issue that can often be resolved by systematically adjusting the mobile phase composition and other chromatographic parameters. This compound, a carotenoid, possesses a non-polar backbone with polar functional groups, making its separation sensitive to the mobile phase environment.

Here is a step-by-step guide to troubleshoot and improve your separation:

  • Evaluate Your Current Mobile Phase:

    • Solvent Strength: The organic-to-aqueous ratio is a critical factor.[1][2][3] If you are using a reversed-phase C18 or C30 column, increasing the aqueous component of the mobile phase can enhance retention and potentially improve the separation of closely eluting peaks.[4] Conversely, if this compound is too strongly retained, a gradual increase in the organic solvent percentage may be necessary.

    • Solvent Type: The choice of organic solvent can significantly impact selectivity.[2] If you are using acetonitrile, consider switching to methanol or vice-versa. Acetone has also been successfully used as an organic modifier in the separation of carotenoids.[5][6] A mobile phase consisting of methanol/methyl tert-butyl ether (MTBE)/water has also been shown to be effective for carotenoid separations.[7]

  • Implement a Gradient Elution:

    • Isocratic elution may not be sufficient to resolve this compound from other components in a complex sample matrix. A gradient elution, where the mobile phase composition is changed over time, can provide better resolution.[4] A common approach is to start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration.[5] For example, a gradient of acetone and water has been used effectively.[5][6]

  • Adjust the Flow Rate:

    • Lowering the flow rate can sometimes lead to better resolution by allowing more time for the analyte to interact with the stationary phase.[1] However, this will also increase the run time. It is important to find a balance between resolution and analysis time.

  • Optimize Column Temperature:

    • Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks.[1][4] However, carotenoids can be sensitive to heat, so it is advisable to keep the temperature moderate, for instance, around 30°C, to prevent degradation.[5]

  • Consider the Stationary Phase:

    • While C18 columns are widely used, C30 columns are often recommended for carotenoid separations as they can provide better resolution of isomers.[8] If you continue to face resolution issues with a C18 column, switching to a C30 column may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase HPLC of this compound on a C18 column is a gradient mobile phase consisting of an organic solvent like acetone or methanol and water.[5] For example, you could begin with a gradient of 75% acetone in water, increasing to 95-100% acetone over the course of the run.[5]

Q2: Can the pH of the mobile phase affect the resolution of this compound?

While this compound itself does not have readily ionizable groups, the pH of the mobile phase can influence the charge of co-eluting impurities or affect the silanol groups on the stationary phase, which can in turn impact peak shape and resolution.[4] Using a buffered mobile phase at a low concentration (e.g., 5 mM ammonium acetate) can sometimes help to achieve more reproducible results.[9]

Q3: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or a void in the column. In the context of mobile phase optimization, ensure that your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. Adjusting the mobile phase composition, as detailed in the troubleshooting guide, can also help to mitigate tailing.

Q4: Are there any stability concerns for this compound in the mobile phase?

Yes, carotenoids like this compound can be susceptible to degradation from light, heat, and oxidation.[10][11] It is advisable to use fresh mobile phase and protect your samples and standards from light. Some studies also recommend the addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to minimize degradation.[9]

Quantitative Data on Mobile Phase Composition

The following table summarizes different mobile phase compositions that have been used for the HPLC analysis of carotenoids, including this compound.

Stationary PhaseMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Reference
C18AcetoneWater0-5 min, 75% A; 5-10 min, 75-95% A; 10-17 min, 95% A; 17-22 min, 95-100% A; 22-27 min, 100-75% A1.0[5]
C185 mM Ammonium Acetate, Acetonitrile, MethanolWaterGradient Program1.0[9]
C30Methanol/MTBE/Water (83:15:2, v/v/v)Methanol/MTBE/Water (8:90:2, v/v/v)0-20 min, 0% B; 20-160 min, 100% B1.0[7]

Experimental Protocols

Protocol: HPLC Analysis of this compound using a C18 Column

This protocol is based on a validated method for the simultaneous determination of several carotenoids.[5][6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetone (HPLC grade)

    • Water (HPLC grade)

    • This compound standard

    • Sample containing this compound, extracted and dissolved in a suitable solvent (e.g., acetone).

  • Chromatographic Conditions:

    • Mobile Phase A: Acetone

    • Mobile Phase B: Water

    • Gradient Elution:

      • 0-5 min: 75% A

      • 5-10 min: 75% to 95% A

      • 10-17 min: 95% A

      • 17-22 min: 95% to 100% A

      • 22-27 min: 100% to 75% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 450 nm

  • Procedure:

    • Prepare the mobile phases and degas them before use.

    • Equilibrate the column with the initial mobile phase composition (75% Acetone) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the this compound standard to determine its retention time and peak shape.

    • Inject the sample solution.

    • Analyze the resulting chromatogram to assess the resolution of the this compound peak from other components.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_other_params Other Parameter Adjustments cluster_stationary_phase Stationary Phase Consideration cluster_end Outcome start Poor this compound Resolution A Adjust Solvent Strength (Organic/Aqueous Ratio) start->A Initial Step B Change Organic Solvent (e.g., ACN to MeOH) A->B If resolution is still poor end_node Improved Resolution A->end_node C Implement Gradient Elution B->C For complex samples B->end_node D Lower Flow Rate C->D Fine-tuning C->end_node E Optimize Column Temperature D->E If peaks are broad D->end_node F Consider C30 Column E->F If isomer separation is needed E->end_node F->end_node

Caption: Troubleshooting workflow for optimizing HPLC resolution of this compound.

References

Identifying and minimizing interference in Capsorubin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the analysis of Capsorubin, focusing on identifying and minimizing interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis primarily arises from compounds with similar chemical properties that are co-extracted from the sample matrix. Key interferents include:

  • Other Carotenoids: Pigments such as capsanthin, zeaxanthin, β-carotene, and lutein are often present in samples containing this compound and can have overlapping chromatographic peaks or spectral profiles.[1][2][3]

  • Chlorophylls: In plant-based samples, chlorophylls are a major source of interference. They can co-elute with carotenoids and their high abundance can mask the signal of target analytes.[4][5]

  • Lipids and Fatty Acids: Samples rich in lipids, such as paprika oleoresin, can interfere with chromatographic separation, shorten column life, and cause matrix effects.[6][7] this compound and other xanthophylls can also exist in an esterified form, conjugated with fatty acids, which complicates their direct analysis.[7]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxygen. It can also be degraded by reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions, forming epoxide or endoperoxide products.[8][9] Although this compound is more stable than capsanthin, precautions are necessary.[9][10]

  • Minimize Light Exposure: Work in a dimly lit environment and use amber glassware or foil-wrapped containers.

  • Avoid High Temperatures: Perform extractions at room temperature or below. Evaporate solvents at low temperatures (<35-40°C) using a rotary evaporator or a stream of nitrogen.[11][12]

  • Limit Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during evaporation and storage.[6]

  • Use Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent oxidative degradation.[6][13]

Q3: What is saponification, and why is it important for this compound analysis?

A3: Saponification is a base-catalyzed hydrolysis process. In carotenoid analysis, it involves adding an alkali, typically methanolic potassium hydroxide (KOH), to the sample extract.[4][11] This step is crucial for several reasons:

  • Removes Interfering Lipids: It hydrolyzes triglycerides and other lipids, which can be washed away, providing a cleaner extract for analysis.[6][7]

  • Removes Chlorophylls: Saponification breaks down chlorophylls, which would otherwise interfere with both spectrophotometric and chromatographic measurements.[4]

  • Hydrolyzes Carotenoid Esters: It cleaves the ester bonds between xanthophylls (like this compound) and fatty acids, ensuring that the analyte is quantified in its free form. This simplifies the chromatogram and improves accuracy, as the sample would otherwise contain a complex mixture of different ester forms.[6][7]

It is important to note that harsh saponification conditions (high alkali concentration, high temperature, long duration) can lead to the degradation of carotenoids, so the procedure must be carefully controlled.[7][14]

Q4: How can I improve the extraction efficiency of this compound?

A4: The choice of solvent and extraction technique is critical. This compound is typically extracted from its matrix using organic solvents.

  • Solvent Selection: A mixture of solvents is often most effective. Acetone is commonly used for the initial extraction from a powdered or homogenized sample.[15][16] Other effective solvents and mixtures include acetone/ethanol, and acetonitrile/ethyl acetate.[13][16]

  • Extraction Techniques: Accelerated Solvent Extraction (ASE) at elevated temperatures (e.g., 100°C) and pressures can significantly improve yield and reduce solvent consumption compared to traditional methods.[16] Ultrasonic vibration is another technique used to enhance extraction efficiency.[13]

  • Sample Preparation: Lyophilizing (freeze-drying) and grinding the sample to a fine powder increases the surface area available for solvent extraction.[1][17]

Troubleshooting Guide

Issue: Poor Peak Resolution or Co-elution in HPLC

  • Potential Cause: Inadequate chromatographic separation from other carotenoids, particularly capsanthin.

  • Solution:

    • Optimize Mobile Phase: Adjust the solvent gradient and composition. Mobile phases combining acetone, methanol, and water or a buffer are effective.[3][13] For instance, a gradient of acetone and water can provide good separation.[3]

    • Use a Specialized Column: A C30 column is often recommended for carotenoid analysis as it provides better shape selectivity for long-chain molecules compared to standard C18 columns, allowing for the separation of isomers and closely related compounds.[18]

    • Adjust Temperature: Column temperature affects selectivity. Optimizing the temperature (e.g., around 27-30°C) can improve the resolution between critical peak pairs.[12][13]

Issue: Low or No this compound Peak Detected

  • Potential Cause: Inefficient extraction, degradation of the analyte, or insufficient sample concentration.

  • Solution:

    • Verify Extraction Protocol: Review your extraction solvent and method. Ensure the sample was properly homogenized and that the solvent has sufficient contact time. Refer to the extraction FAQ (Q4).

    • Check for Degradation: Ensure all steps were performed with protection from light and heat. The use of an antioxidant like BHT is recommended.[6] If saponification was used, conditions may have been too harsh. Consider a gentler method or shorter reaction time.[14]

    • Concentrate the Sample: Before HPLC injection, the sample extract is typically evaporated to dryness under nitrogen and then reconstituted in a smaller volume of the initial mobile phase or a compatible solvent.[6][17] This ensures the injected sample is concentrated enough for detection.

Issue: High Background Noise or Unstable Baseline

  • Potential Cause: Contaminated solvents, improper system flushing, or carryover from previous injections.

  • Solution:

    • Use High-Purity Solvents: Ensure all solvents (e.g., acetone, methanol, water) are HPLC-grade or higher. Poor quality solvents can introduce significant background noise.[19]

    • Filter Samples: Before injection, filter all samples through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that can cause baseline fluctuations and damage the column.[11]

    • Implement a Column Wash: After a sequence of sample injections, purge the column with a strong solvent (e.g., 100% acetonitrile or acetone) to remove strongly retained compounds from the column.[11]

Experimental Protocols & Data

Protocol: HPLC-PDA Analysis of this compound

This protocol provides a general methodology for the extraction, saponification, and quantification of this compound from a solid matrix (e.g., dried paprika powder).

1. Extraction:

  • Weigh approximately 0.25-0.5 g of lyophilized and finely ground sample into a flask.[17]

  • Add 25 mL of acetone (containing 0.1% BHT) and extract using an ultrasonic bath for 20 minutes at 40°C.[13]

  • Filter the extract to remove solid particles. Repeat the extraction on the residue to ensure completeness and combine the filtrates.

2. Saponification:

  • To the combined acetone extract, add 25 mL of diethyl ether and mix.[11]

  • Add 25 mL of 20% methanolic KOH.[11]

  • Allow the mixture to stand in the dark at room temperature for at least one hour to ensure complete hydrolysis.[11]

  • Transfer the mixture to a separatory funnel and wash several times with water to remove the alkali salts. Collect the upper organic (ether) layer.

  • Dry the organic layer by passing it through a bed of anhydrous sodium sulfate.[11]

3. Sample Preparation for HPLC:

  • Evaporate the dried organic extract to complete dryness using a rotary evaporator at a temperature below 35°C.[11]

  • Reconstitute the dried pigment residue in a precise volume (e.g., 2-5 mL) of acetone or the initial mobile phase.[11][17]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]

4. HPLC Conditions:

  • Column: C30 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient elution using Acetone (Solvent A) and Water (Solvent B). A typical gradient might be: 0-10 min, 95% A; 10-22 min, 95-100% A; 22-27 min, 100-75% A.[3]

  • Flow Rate: 1.0 mL/min.[3][13]

  • Detection: Photodiode Array (PDA) detector, monitoring at 450 nm.[3][13]

  • Injection Volume: 10-20 µL.[3][17]

Quantitative Data Summary

Table 1: HPLC Method Performance for this compound Analysis

Parameter Value Source
Limit of Detection (LOD) 0.043 mg/kg [20][21]
Limit of Quantification (LOQ) 0.129 mg/kg [20][21]
Recovery Rate > 83.8% [20][21]
Intraday Precision (%RSD) < 9.01% [20][21]

| Linearity (r²) | > 0.99 |[20] |

Table 2: Carotenoid Recovery After Saponification with Ambersep 900 OH Resin (Note: Data for this compound is not specified, but this table illustrates typical recovery rates for other common carotenoids using a gentle saponification method.)

Carotenoid Mean Recovery (%)
(all-E)-Violaxanthin 99-104%
(all-E)-Lutein 99-104%
(all-E)-β-carotene 99-104%
(all-E)-Neoxanthin 90%

Source: Adapted from Larsen & Christensen, 2005.[4][5]

Visual Guides

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Matrix (e.g., Paprika Powder) Homogenize Homogenization / Grinding Sample->Homogenize Extract Solvent Extraction (Acetone + BHT) Homogenize->Extract Saponify Saponification (Methanolic KOH) Extract->Saponify Removes Lipids, Chlorophylls Wash Washing & Drying Saponify->Wash Evap Evaporation & Reconstitution Wash->Evap Filter Syringe Filtration (0.45 µm) Evap->Filter HPLC HPLC-PDA Analysis (C30 Column, 450 nm) Filter->HPLC Data Data Processing & Quantification HPLC->Data

Caption: General workflow for this compound analysis.

G cluster_extraction Extraction Issues cluster_degradation Analyte Degradation cluster_detection Detection Issues Problem Problem: Low or No this compound Peak CheckSolvent Is the extraction solvent appropriate? Problem->CheckSolvent CheckMethod Was the extraction technique efficient? Problem->CheckMethod CheckLight Was the sample protected from light? Problem->CheckLight CheckSapon Were saponification conditions too harsh? Problem->CheckSapon CheckConc Is the sample concentrated enough? Problem->CheckConc SolventAction Action: Use Acetone/Methanol or other polar mixtures. CheckSolvent->SolventAction MethodAction Action: Use sonication or increase extraction time. CheckMethod->MethodAction LightAction Action: Use amber vials and work in dim light. CheckLight->LightAction SaponAction Action: Reduce KOH conc., time, or temperature. CheckSapon->SaponAction ConcAction Action: Evaporate & reconstitute in smaller volume. CheckConc->ConcAction

Caption: Troubleshooting low this compound peak intensity.

References

Capsorubin stability issues under light and heat exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of capsorubin under light and heat exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability?

A1: this compound, a red xanthophyll pigment, is sensitive to several environmental factors. The primary drivers of its degradation are exposure to light, heat, and oxygen.[1] The polyene structure of this compound makes it susceptible to oxidation, which can be accelerated by these factors.[2] The presence of pro-oxidants such as metal ions can also negatively impact its stability. Conversely, the presence of antioxidants, like tocopherols, and encapsulation can improve its stability.[1]

Q2: What happens to this compound when it's exposed to light?

A2: Exposure to light, particularly UV-A irradiation, can lead to the degradation of this compound.[3] This process, known as photo-oxidation, involves the interaction of this compound with reactive oxygen species (ROS) generated by light energy. One of the identified degradation products from light exposure is this compound endoperoxide.[3]

Q3: How does heat affect the stability of this compound?

A3: High temperatures can significantly accelerate the degradation of this compound. Thermal degradation can lead to the formation of various breakdown products. One identified thermal degradation product is 9,10,11,12,13,14,19,20-octanor-capsorubin.[4][5] The rate of degradation is dependent on the temperature and duration of heat exposure.[6]

Q4: What are some common degradation products of this compound?

A4: Under heat stress, a notable degradation product is 9,10,11,12,13,14,19,20-octanor-capsorubin.[4][5] When exposed to light and reactive oxygen species, this compound can form this compound 7,8-epoxide and this compound 7,8-endoperoxide.[3][7]

Q5: Are there methods to improve the stability of this compound during experiments?

A5: Yes, several strategies can be employed to enhance this compound stability. These include:

  • Working under dim light: Minimizing exposure to direct light, especially UV light, is crucial.[8]

  • Using antioxidants: The addition of antioxidants like tocopherols can help quench free radicals and slow down oxidation.[1]

  • Inert atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.[8]

  • Encapsulation: Encapsulating this compound in matrices like emulsions or powders can provide a protective barrier against environmental factors.[1]

  • Controlled temperature: Maintaining low temperatures during storage and processing can significantly slow down degradation rates.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid color fading of this compound solution Light Exposure: The solution is likely being exposed to excessive light, leading to photo-degradation.Work under subdued lighting conditions. Use amber-colored glassware or wrap containers in aluminum foil.
Presence of Oxygen: Dissolved oxygen in the solvent is reacting with this compound.Degas solvents before use by sparging with nitrogen or argon. Store solutions under an inert atmosphere.
High Temperature: The solution is being stored or handled at elevated temperatures.Store stock solutions and samples at low temperatures (e.g., -20°C) and minimize time at room temperature.
Inconsistent results in stability assays Variable Light Conditions: Fluctuations in laboratory lighting are affecting the degradation rate between experiments.Standardize the light conditions for all experiments. Use a photostability chamber for controlled light exposure studies.
Inconsistent Oxygen Levels: The amount of dissolved oxygen varies between solvent batches.Consistently degas all solvents used for preparing this compound solutions.
Temperature Fluctuations: Variations in ambient temperature are impacting the stability.Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.
Formation of unknown peaks in HPLC analysis Degradation of this compound: The new peaks are likely degradation products of this compound.Analyze the mass spectra of the new peaks to identify potential degradation products such as octanor-capsorubin or this compound epoxides. Compare retention times with known standards if available.
Solvent Impurities: Impurities in the solvent may be reacting with this compound or interfering with the analysis.Use high-purity HPLC-grade solvents. Run a solvent blank to check for interfering peaks.

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound and related carotenoids under different conditions.

Table 1: Thermal Degradation of Carotenoids in Paprika

CarotenoidDrying Temperature (°C)Half-life (days)Reference
This compound60182[6]
70154[6]
80128[6]
90102[6]
Capsanthin60167[6]
70141[6]
80117[6]
9094[6]

Table 2: Light-Induced Degradation of this compound

ConditionExposure TimeDegradation ProductObservationReference
UV-A Irradiation10 minThis compound endoperoxideSlightly generated[3]
UV-A Irradiation15 minThis compound & endoperoxideMarkedly decreased[3]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC-PDA

This protocol outlines a method for assessing the stability of this compound in solution under specific light or heat conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., acetone, acetonitrile, water)[9]

  • Amber HPLC vials

  • Photostability chamber or temperature-controlled incubator

  • HPLC system with a photodiode array (PDA) detector and a C18 column[10]

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve in a suitable solvent (e.g., acetone) to a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C in an amber vial under nitrogen.

3. Experimental Setup:

  • Dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with the chosen solvent.

  • Aliquots of the working solution are placed in amber HPLC vials.

  • For light stability testing, place the vials in a photostability chamber with a controlled light source (e.g., UV-A lamp).

  • For heat stability testing, place the vials in a temperature-controlled incubator set to the desired temperature.

  • A control sample should be kept in the dark at -20°C.

4. Sample Analysis:

  • At specified time intervals, withdraw an aliquot from the test and control samples.

  • Inject the sample into the HPLC system.

  • HPLC Conditions: [9]

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetone and water. For example: 0–5 min, 75% acetone; 5–10 min, 75–95% acetone; 10–17 min, 95% acetone; 17–22 min, 95–100% acetone; 22–27 min, 100–75% acetone.

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 450 nm

  • Record the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Capsorubin_Degradation_Pathways This compound This compound Degradation_Products_Light This compound 7,8-epoxide This compound 7,8-endoperoxide This compound->Degradation_Products_Light Photo-oxidation Degradation_Products_Heat 9,10,11,12,13,14,19,20- octanor-capsorubin This compound->Degradation_Products_Heat Thermal Degradation Light Light ROS Reactive Oxygen Species Light->ROS Heat Heat ROS->Degradation_Products_Light

Caption: this compound degradation pathways under light and heat.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prep_Working Prep_Stock->Prep_Working Dilute Aliquot Aliquot Prep_Working->Aliquot Light_Exposure Light Exposure (Photostability Chamber) Aliquot->Light_Exposure Heat_Exposure Heat Exposure (Incubator) Aliquot->Heat_Exposure Control Control (Dark, -20°C) Aliquot->Control Sampling Sample at Time Intervals Light_Exposure->Sampling Heat_Exposure->Sampling Control->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Data_Analysis Data Analysis (Degradation Kinetics) HPLC->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

References

Strategies to prevent isomerization of Capsorubin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the isomerization of capsorubin during analysis.

Troubleshooting Guide: Preventing this compound Isomerization

Issue: I am observing unexpected peaks in my chromatogram, suggesting isomerization of my this compound standard or sample.

This guide provides a systematic approach to identifying and mitigating the causes of this compound isomerization during your analytical workflow.

1. Sample Handling and Storage

  • Problem: Exposure to light and elevated temperatures can induce isomerization.

  • Solution:

    • Work under subdued or red light conditions whenever possible.[1]

    • Store standards and extracted samples at low temperatures, ideally at -20°C or below, in the dark.[1]

    • Use amber vials or wrap containers in aluminum foil to protect from light.

2. Extraction and Saponification

  • Problem: The extraction and saponification processes can be harsh, leading to the formation of artifacts and isomers.

  • Solution:

    • Extraction: Use gentle extraction methods. Accelerated Solvent Extraction (ASE) at optimized conditions (e.g., 100°C for 5 min with 50% acetone/ethanol) can reduce extraction time and solvent volume.[1]

    • Saponification: This step, while often necessary to hydrolyze carotenoid esters, can cause significant degradation if not performed carefully.[2][3]

      • Perform saponification at room temperature in the dark.[1]

      • To prevent carotenoid loss due to micelle formation, add a phosphate buffer to the sample-extract mixture after saponification.[2][4][5]

      • Keep the saponification time as short as possible while ensuring complete hydrolysis.

3. HPLC Analysis

  • Problem: The HPLC system itself can contribute to isomerization if not properly optimized.

  • Solution:

    • Column Choice: A C30 column is often recommended for optimal separation of carotenoid isomers.[6][7]

    • Mobile Phase: Use a mobile phase that provides good resolution of this compound and its isomers. A gradient of methanol, methyl-tert-butyl ether, and water is often effective.[6]

    • Temperature Control: Maintain a constant and controlled column temperature to ensure reproducible retention times.[8]

Troubleshooting Workflow Diagram

AnalyticalProcess Sample Sample Preparation Extraction Extraction Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification If esters are present HPLC HPLC Analysis Extraction->HPLC Direct analysis Saponification->HPLC Data Data Interpretation HPLC->Data

References

Technical Support Center: Capsorubin Chromatogram Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the chromatographic analysis of Capsorubin, with a specific focus on dealing with co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common compound that co-elutes with this compound is its structural isomer, Capsanthin. Both are major carotenoids in paprika and possess similar physicochemical properties, making their separation challenging.[1][2][3] Other carotenoids frequently present in samples, such as zeaxanthin, lutein, β-cryptoxanthin, and β-carotene, can also potentially co-elute depending on the chromatographic conditions.[4][5][6] Additionally, degradation products of this compound and other carotenoids, like their epoxides and endoperoxides, may appear as closely eluting or co-eluting peaks.[7][8]

Q2: How can I confirm if a peak in my this compound chromatogram is pure or contains a co-eluting compound?

A2: Several methods can be employed to assess peak purity:

  • Photodiode Array (PDA) Detector Analysis: A PDA detector can acquire the UV-Vis spectrum across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[9] Any significant differences in the spectra suggest the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Detection: Hyphenating your HPLC system with a mass spectrometer is a highly effective method. By analyzing the mass-to-charge ratio (m/z) across the peak, you can identify if more than one compound is present.[9][10] Different ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used for carotenoid analysis.[11][12]

  • Peak Shape Analysis: While not definitive, visual inspection of the peak shape can provide clues. Asymmetrical peaks, such as those with shoulders or excessive tailing, can indicate the presence of a hidden co-eluting peak.[9][13]

Q3: What is the typical UV-Vis absorption maximum for this compound?

A3: this compound typically exhibits a broad absorption maximum in the visible region, which can vary slightly depending on the solvent used. In methanol, the absorption maximum is around 486 nm, while in other organic solvents, it can range from approximately 470 nm to 520 nm.[14][15] This characteristic spectrum is useful for identification purposes with a PDA detector.

Troubleshooting Guides for Co-eluting Peaks

Guide 1: Optimizing Mobile Phase Composition

If you are experiencing co-elution of this compound with other components, modifying the mobile phase is often the first and most effective step.

Problem: Poor resolution between this compound and a neighboring peak, likely Capsanthin.

Solution Workflow:

start Start: Co-elution Observed step1 Identify Mobile Phase Constituents (e.g., Acetonitrile, Methanol, Water) start->step1 step2 Adjust Solvent Strength (Isocratic) - Increase % of weaker solvent (e.g., water) - Decrease % of stronger solvent (e.g., ACN/MeOH) step1->step2 step3 Introduce a Third Solvent (e.g., Tetrahydrofuran, Dichloromethane) for selectivity change step1->step3 If adjusting strength is ineffective step4 Implement a Gradient Elution step1->step4 For complex mixtures step5 Evaluate Resolution step2->step5 step3->step5 step4->step5 end_success Resolution Achieved step5->end_success Resolution > 1.5 end_fail Co-elution Persists (Proceed to Guide 2) step5->end_fail Resolution < 1.5 start Start: Co-elution Unresolved step1 Change Stationary Phase - Switch to a C30 column - Try a different C18 phase (e.g., with different end-capping) start->step1 step2 Adjust Column Temperature - Increase temperature to decrease viscosity and improve efficiency - Decrease temperature to increase retention and potentially improve selectivity start->step2 As an alternative or in combination step3 Evaluate Resolution and Peak Shape step1->step3 step2->step3 end_success Separation Successful step3->end_success Resolution > 1.5 end_fail Further Method Development Needed (e.g., 2D-LC, MS analysis) step3->end_fail Resolution < 1.5

References

Enhancing the signal-to-noise ratio in spectroscopic detection of Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (S/N) during the spectroscopic detection of Capsorubin.

Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Issue 1: Low Signal Intensity in UV-Vis Spectroscopy

Potential Cause Troubleshooting Step Expected Outcome
Low Analyte Concentration Prepare a more concentrated sample of this compound.Increased absorbance signal.
Inappropriate Solvent Ensure the solvent used does not absorb strongly in the analytical wavelength range of this compound (around 470-480 nm). Use a UV-transparent solvent.[1]Reduced background absorbance and a clearer this compound signal.
Incorrect Wavelength Setting Verify the spectrophotometer is set to measure absorbance at the λmax of this compound.The absorbance reading will be at its maximum, improving signal strength.
Instrument Miscalibration Perform a calibration check of the spectrophotometer using standard reference materials.Accurate and reliable absorbance measurements.

Issue 2: High Noise Levels in UV-Vis Spectra

Potential Cause Troubleshooting Step Expected Outcome
Light Source Fluctuation Allow the instrument's lamp (e.g., deuterium lamp for UV) to warm up sufficiently before measurements.[1] If fluctuations persist, the lamp may need replacement.A stable baseline and reduced noise in the spectrum.
Detector Instability Ensure the detector is functioning correctly and is appropriate for the UV wavelength range.[1]Consistent and low-noise signal detection.
High Absorbance Dilute the sample to bring the absorbance into the linear range of the detector (typically below 1.0 AU).[2]Reduced photometric noise and improved S/N ratio.
Dirty or Scratched Cuvette Clean the cuvette thoroughly with an appropriate solvent or use a new, unscratched cuvette.Minimized light scattering and a smoother spectral baseline.
Random Electrical Noise Increase the integration time or the number of averaged scans to reduce random noise.[2]A smoother spectrum with a higher S/N ratio.

Issue 3: Poor Signal-to-Noise Ratio in Raman Spectroscopy

Potential Cause Troubleshooting Step Expected Outcome
Weak Raman Scattering Utilize Resonance Raman Spectroscopy (RRS) by selecting an excitation laser wavelength that overlaps with the electronic absorption band of this compound (typically in the blue-green region, e.g., 488 nm or 514.5 nm).[3][4][5]A significant enhancement of the Raman signal (by orders of magnitude).[6]
Fluorescence Interference Move the excitation wavelength to the near-infrared (NIR) region (e.g., 785 nm) to avoid exciting fluorescence. Alternatively, employ baseline correction algorithms during data processing.[7]Reduction or elimination of the broad fluorescence background, making the sharp Raman peaks more prominent.
Low Laser Power Cautiously increase the laser power. Be mindful of potential sample damage.Stronger Raman signal.
Sample Degradation Reduce laser power or exposure time to prevent photobleaching or thermal degradation of this compound.[8] Consider using a spinning sample cell or cryogenic cooling to dissipate heat.[8]Preservation of the sample and acquisition of a stable Raman signal.
Incorrect Focus Optimize the focus of the laser on the sample to maximize the collection of the Raman signal.Increased signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation wavelength for Resonance Raman Spectroscopy (RRS) of this compound?

A1: The optimal excitation wavelength for RRS of this compound corresponds to its electronic absorption maximum. This compound, being a carotenoid, strongly absorbs light in the blue-green region of the visible spectrum.[9] Therefore, laser lines such as 488 nm or 514.5 nm from an Argon-ion laser are highly effective for achieving resonance enhancement.[4][5] This can increase the Raman signal by up to 10^5 times compared to non-resonant excitation.[5]

Q2: How can I effectively remove fluorescence background from my Raman spectra?

A2: Fluorescence interference is a common issue in Raman spectroscopy of biological samples. Here are a few strategies to mitigate it:

  • Change Excitation Wavelength: Shifting the excitation to a longer wavelength, such as 785 nm or 1064 nm, can often avoid the electronic absorption bands that lead to fluorescence.

  • Photobleaching: Intentionally exposing the sample to the laser for a period before measurement can sometimes "burn out" the fluorescent species.

  • Time-Gated Detection: This advanced technique separates the instantaneous Raman scattering from the longer-lived fluorescence.

  • Computational Correction: Applying a baseline correction algorithm to the collected spectrum can mathematically subtract the fluorescence background.[7]

Q3: Can I use computational methods to improve the signal-to-noise ratio of my spectra?

A3: Yes, several computational methods can enhance the S/N ratio of your spectroscopic data:

  • Signal Averaging: Acquiring multiple spectra and averaging them can reduce random noise by a factor of the square root of the number of scans.[4]

  • Smoothing: Applying a smoothing filter, such as the Savitzky-Golay filter, can reduce high-frequency noise while preserving the peak shapes of broader spectral features.[2]

  • Baseline Correction: As mentioned for fluorescence, this is crucial for removing broad background features and improving the visibility of peaks.

  • Spectral Reconstruction Analysis (SRa): This method fits the temporal profiles of time-resolved spectra to a mathematical function, thereby reducing noise in the spectral domain.[10]

Q4: What are the typical Raman bands I should expect to see for this compound?

A4: this compound, as a carotenoid, exhibits characteristic strong Raman peaks originating from the vibrations of its conjugated polyene backbone. The most prominent peaks are typically observed around:

  • 1525 cm⁻¹: Attributed to the C=C stretching vibrations of the polyene chain.[5]

  • 1159 cm⁻¹: Arising from C-C stretching vibrations.[5]

  • 1008 cm⁻¹: Associated with the rocking motions of the methyl groups attached to the polyene chain.[5] These three peaks serve as a "spectral fingerprint" for carotenoids.[5]

Experimental Protocols

Protocol 1: Sample Preparation for UV-Vis Spectroscopy of this compound

  • Extraction: Extract this compound from its source (e.g., red pepper powder) using a suitable organic solvent. An ultrasonic vibration method with a solvent mixture of acetonitrile and ethyl acetate (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) at 40°C for 20 minutes can be effective.[11]

  • Saponification (Optional): To analyze free this compound, the extract can be saponified to hydrolyze any esterified forms. Incubate the extract with 30% potassium hydroxide in methanol at room temperature in the dark.[12]

  • Purification: The crude extract can be further purified using column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Dissolve the purified this compound in a UV-transparent solvent such as tetrahydrofuran (THF), acetone, or ethanol.

  • Concentration Adjustment: Prepare a dilution series to determine the optimal concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Protocol 2: Enhancing Signal-to-Noise in Raman Spectroscopy using RRS

  • Sample Preparation: Prepare a concentrated solution of this compound or use a solid sample.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser source that has an excitation wavelength in the absorption region of this compound (e.g., 488 nm or 514.5 nm).[4]

    • Align the spectrometer and calibrate it using a known standard (e.g., silicon).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Set the laser power to a level that provides a good signal without causing sample degradation. A power range of 30-100 mW has been used for carotenoid analysis.[4]

    • To improve the S/N ratio, increase the number of scans to be accumulated and averaged (e.g., 10-30 scans).[4]

    • Set an appropriate exposure time for each scan (e.g., 20 seconds).[4]

  • Data Processing:

    • If a fluorescence background is present, apply a baseline correction algorithm.

    • Use a smoothing filter if necessary to reduce high-frequency noise.

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Extraction Extraction of this compound Purification Purification (e.g., HPLC) Extraction->Purification Dissolution Dissolution in UV-Vis transparent solvent Purification->Dissolution Spectrometer Spectrophotometer Measurement Dissolution->Spectrometer Data_Processing Data Processing Spectrometer->Data_Processing Low_Signal Low Signal? Spectrometer->Low_Signal High_Noise High Noise? Spectrometer->High_Noise Concentrate_Sample Concentrate Sample Low_Signal->Concentrate_Sample Check_Solvent Check Solvent Low_Signal->Check_Solvent Increase_Scans Increase Scans/Integration Time High_Noise->Increase_Scans Dilute_Sample Dilute Sample High_Noise->Dilute_Sample

Caption: Workflow for UV-Vis analysis of this compound with troubleshooting steps.

Raman_Signal_Enhancement_Pathway cluster_solutions Enhancement Strategies Start Raman Measurement of this compound Problem Low Signal-to-Noise Ratio Start->Problem RRS Utilize Resonance Raman Spectroscopy (RRS) Problem->RRS Is fluorescence low? Optimize_Laser Optimize Laser Power & Focus Problem->Optimize_Laser Increase_Acquisition Increase Scan Number & Exposure Time Problem->Increase_Acquisition Cryogenic Cryogenic Cooling Problem->Cryogenic Is sample degrading? End High S/N Raman Spectrum RRS->End Optimize_Laser->End Data_Processing Computational Processing (e.g., Smoothing) Increase_Acquisition->Data_Processing Cryogenic->End Data_Processing->End

Caption: Logical pathway for enhancing the S/N ratio in Raman spectroscopy.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Capsorubin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Capsorubin against other analytical techniques. It includes detailed experimental protocols, performance data, and visual workflows to assist researchers in selecting and implementing the most suitable method for their applications.

Introduction to this compound and the Importance of its Quantification

This compound is a natural red xanthophyll pigment belonging to the carotenoid family.[1] It is one of the main coloring compounds found in ripe red peppers (Capsicum annuum L.) and their extracts, such as paprika oleoresin.[2][3] The vibrant red hue of these products is largely attributed to this compound and its close relative, Capsanthin.[1][2] Beyond its coloring properties, this compound is of interest for its potential antioxidant activity and other health benefits. Accurate and reliable quantification of this compound is crucial for quality control in the food and nutraceutical industries, as well as for research and development of new products.

HPLC as the Gold Standard for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely employed method for the analysis of carotenoids, including this compound, due to its high precision, sensitivity, and ability to separate individual compounds effectively.[4] HPLC methods, particularly when coupled with a Photodiode Array (PDA) detector, offer excellent selectivity and allow for the simultaneous quantification of multiple carotenoids in a single run.[1][5]

Several studies have reported validated HPLC and ultra-HPLC (u-HPLC) methods for the quantification of this compound in various matrices. The key validation parameters demonstrating the reliability of these methods are summarized in the table below.

Validation ParameterHPLC Method 1[1][6]u-HPLC Method[5][7][8]
Linearity (R²) > 0.99970.99
Limit of Detection (LOD) 0.20 mg/kg0.043 mg/kg
Limit of Quantification (LOQ) 0.67 mg/kg0.129 mg/kg
Accuracy (Recovery) 80.7 - 94.9%> 83.8 ± 1.7%
Precision (RSD%) 3.3 - 6.2%< 9.01%

Table 1: Comparison of Validation Parameters for HPLC and u-HPLC Methods for this compound Quantification.

Comparison with Alternative Analytical Methods

While HPLC is the predominant technique, other methods have been used for the analysis of carotenoids. A comparison of these methods with HPLC is presented below.

Analytical MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measures the absorbance of light by the sample at a specific wavelength.Simple, rapid, and inexpensive.Low specificity; cannot differentiate between individual carotenoids. Prone to interference from other compounds.
Thin-Layer Chromatography (TLC) Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.Simple, low cost, and can be used for qualitative screening.Lower resolution and sensitivity compared to HPLC. Quantification is less precise.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides structural information and can identify unknown compounds. High sensitivity and selectivity.Higher cost and complexity compared to HPLC-PDA.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis times and lower organic solvent consumption compared to HPLC.Less commonly available instrumentation.

Table 2: Comparison of HPLC with Alternative Analytical Methods for this compound Quantification.

Experimental Protocols

Validated HPLC-PDA Method for Simultaneous Determination of Capsanthin and this compound in Food[1][6]

This method is suitable for the analysis of this compound in food samples such as chili powder and spices.

1. Sample Preparation (Ultrasonic Extraction)

  • Weigh 0.2 - 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a solvent mixture of acetonitrile (ACN) and ethyl acetate (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT).

  • Perform ultrasonic vibration for 20 minutes at 40°C.

  • Centrifuge and collect the supernatant.

  • Filter the extract through a 0.2 µm syringe filter before injection into the HPLC system.

2. HPLC-PDA Conditions

  • HPLC System: Shimadzu system equipped with a PDA detector.[1]

  • Column: InterSustain C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient program using a mixture of 5 mM ammonium acetate solution, acetonitrile, methanol, and water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 450 nm.[1]

  • Column Temperature: 30°C.[1]

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method like the HPLC quantification of this compound, following ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Method Optimization Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Method Approved

Caption: Workflow for HPLC Method Validation.

Conclusion

The validated HPLC-PDA method provides a robust, sensitive, and accurate approach for the quantification of this compound in various samples. While other techniques are available, HPLC offers the best balance of performance, cost, and accessibility for routine quality control and research applications. The detailed protocol and validation data presented in this guide serve as a valuable resource for laboratories aiming to implement reliable this compound analysis. The u-HPLC method, where available, offers advantages in terms of speed and reduced solvent consumption.

References

A Comparative Analysis of the Antioxidant Activities of Capsorubin and Astaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two potent carotenoids, Capsorubin and Astaxanthin. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in the fields of oxidative stress, pharmacology, and novel therapeutic development.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases. Carotenoids, a class of natural pigments, are renowned for their potent antioxidant properties. Among them, this compound, a red xanthophyll found predominantly in paprika, and Astaxanthin, a keto-carotenoid sourced from microalgae and marine organisms, have garnered significant scientific interest. This guide delves into a comparative analysis of their antioxidant activities, supported by experimental evidence.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and Astaxanthin have been evaluated using various in vitro assays. While direct comparative studies under identical conditions are limited, the existing data provides valuable insights into their relative potencies.

Antioxidant AssayThis compoundAstaxanthinKey Findings
DPPH Radical Scavenging Data on specific IC50 values are limited in publicly available literature. However, studies indicate potent radical scavenging activity.IC50 values reported in the range of 15.39 µg/mL to 56.25 µg/mL , varying with extraction methods and purity.[1]Both compounds are effective DPPH radical scavengers. Astaxanthin's activity is well-quantified, while more specific data is needed for a direct comparison with this compound.
ABTS Radical Scavenging Specific IC50 values are not readily available in comparative studies.IC50 values are reported to be in the range of 7.7 µg/mL to 25.53 µg/mL .[1][2]Astaxanthin demonstrates strong ABTS radical scavenging capacity.
Singlet Oxygen (¹O₂) Quenching Exhibits very strong quenching activity, in some studies shown to be superior to Astaxanthin.[3]A potent ¹O₂ quencher, though some studies rank its activity slightly below that of this compound.[3] One study found Astaxanthin diacetate to have the highest activity.[4]Both are exceptional singlet oxygen quenchers. This compound appears to have a slight edge in some experimental setups.
Hydroxyl Radical (•OH) Scavenging Demonstrates excellent scavenging activity against hydroxyl radicals.[4]Shows little to no scavenging activity against hydroxyl radicals.[4]This compound is a significantly more effective scavenger of the highly reactive hydroxyl radical compared to Astaxanthin.
Cellular Antioxidant Activity (CAA) Protects human dermal fibroblasts from UVB-induced DNA damage.[5]Demonstrates cellular antioxidant effects by inducing antioxidant enzymes, increasing glutathione levels, and preventing lipid peroxidation in cultured hepatocytes.[6][7]Both compounds exhibit protective effects within cellular models, though they may act through different intracellular mechanisms.

Experimental Protocols

The following are generalized protocols for the key antioxidant assays mentioned in this guide, based on common laboratory practices.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Methodology:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or Astaxanthin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.

Methodology:

  • A suitable cell line (e.g., human hepatocarcinoma HepG2 cells) is seeded in a multi-well plate and allowed to attach.

  • The cells are pre-incubated with the test compound at various concentrations.

  • The cells are then loaded with the DCFH-DA probe.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time using a fluorescence microplate reader.

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, this compound and Astaxanthin exert their antioxidant effects by modulating intracellular signaling pathways.

Astaxanthin: Nrf2/Keap1 Pathway Activation

Astaxanthin is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like Astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Astaxanthin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Promotes transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.

This compound: Anti-Inflammatory Pathways

While direct evidence for Nrf2 activation by this compound is less established, studies have highlighted its potent anti-inflammatory effects, which are intrinsically linked to its antioxidant activity. This compound has been shown to reduce the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[8] This suggests an inhibitory effect on pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Oxidative stress is a known activator of NF-κB, which in turn promotes the transcription of inflammatory genes. By scavenging ROS, this compound can mitigate the activation of this pathway, thereby reducing inflammation.

Capsorubin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli ROS ROS Inflammatory_Stimuli->ROS This compound This compound This compound->ROS Scavenges IKK IKK ROS->IKK Activates IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB Phosphorylates IκB NFκB_free NF-κB IκB_NFκB->NFκB_free Releases NFκB_nuc NF-κB NFκB_free->NFκB_nuc Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, MCP-1) NFκB_nuc->Inflammatory_Genes Promotes transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Translation

Caption: this compound's role in mitigating inflammation via ROS scavenging.

Experimental Workflow Visualization

The general workflow for in vitro antioxidant capacity assessment follows a standardized sequence of steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound/Astaxanthin solutions) Reaction Reaction Incubation (Sample + Reagent) Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, etc.) Reagent_Prep->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 Determination of IC50 Value Calculation->IC50

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Both this compound and Astaxanthin are formidable antioxidants with distinct yet complementary properties. Astaxanthin's antioxidant activity, particularly its ability to scavenge DPPH and ABTS radicals and activate the Nrf2 pathway, is extensively documented. This compound, on the other hand, demonstrates exceptional efficacy in quenching singlet oxygen and scavenging hydroxyl radicals, and it exhibits potent anti-inflammatory effects likely mediated through the inhibition of pathways like NF-κB.

The choice between these two carotenoids for research and development purposes may depend on the specific application and the type of oxidative stress being targeted. For conditions where singlet oxygen and hydroxyl radical-mediated damage are predominant, this compound may offer a significant advantage. In contrast, for applications requiring broad-spectrum radical scavenging and the upregulation of endogenous antioxidant defenses, Astaxanthin presents a well-characterized option. Further head-to-head comparative studies, particularly utilizing cellular and in vivo models, are warranted to fully elucidate their respective therapeutic potentials.

References

Capsorubin vs. Capsanthin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Capsorubin and capsanthin are the two principal carotenoids responsible for the vibrant red color of paprika (Capsicum annuum).[1][2] Beyond their role as natural colorants, these xanthophylls have garnered significant attention for their diverse and potent biological activities. This guide provides a detailed comparison of the biological effects of this compound and capsanthin, supported by experimental data and methodologies, to aid researchers in their exploration of these promising natural compounds.

Comparative Biological Activity

Both this compound and capsanthin exhibit strong antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] However, subtle differences in their chemical structures lead to variations in the potency and mechanisms of their biological actions.

Antioxidant Activity

The antioxidant capacity of carotenoids is largely attributed to their conjugated polyene chain, which allows them to efficiently quench singlet oxygen and scavenge free radicals.[6][7] The presence of keto groups in the molecular structure of capsanthin and this compound further enhances their antioxidant potential compared to other carotenoids like β-carotene.[8]

This compound, possessing two conjugated keto groups, generally exhibits superior antioxidant activity compared to capsanthin, which has only one.[6][7][8] This is evident in studies comparing their ability to inhibit lipid peroxidation and scavenge various reactive oxygen species (ROS).

Table 1: Comparison of Antioxidant Activities

ActivityThis compoundCapsanthinKey FindingsReference
Singlet Oxygen (¹O₂) Quenching More potentPotentThe order of quenching activity was found to be astaxanthin diacetate > This compound > astaxanthin > capsanthin diacetate > capsanthin > β-carotene > zeaxanthin.[6][7][6][7][9]
Hydroxyl Radical (·OH) Scavenging Excellent activityExcellent activityBoth compounds showed excellent scavenging activity for ·OH, superior to astaxanthin.[6][7][6][7]
Superoxide Anion Radical (·O₂⁻) Reaction Forms 7,8-epoxideForms 5,6-epoxide and 5,8-epoxideBoth carotenoids can trap ·O₂⁻ by forming epoxides.[6]
Inhibition of Lipid Peroxidation More potentPotentThe order of antioxidative activities against methyl linoleate oxidation was This compound > capsanthin 3,6-epoxide > capsanthin > cycloviolaxanthin > β-carotene.[8][8]

The structural differences and their impact on antioxidant activity are key for researchers targeting oxidative stress-related pathologies.

Anti-inflammatory Activity

Both this compound and capsanthin have demonstrated significant anti-inflammatory effects. Their primary mechanism of action involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Capsanthin has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[10][11] It also suppresses the activation of NF-κB, a crucial transcription factor in the inflammatory response.[10][11] Studies in animal models have shown that dietary capsanthin can inhibit vascular inflammation and the formation of atherosclerotic plaques.[10] While less specific data is available for this compound's anti-inflammatory mechanisms, its potent antioxidant activity suggests it would also be effective in mitigating inflammation, as oxidative stress is a key trigger for inflammatory responses.

Anticancer Activity

This compound and capsanthin have emerged as promising candidates for cancer chemoprevention and therapy. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).

Capsanthin has demonstrated cytotoxic effects against breast, colorectal, and prostate cancer cells.[12][13][14] For instance, it has been shown to induce G1/S phase arrest in triple-negative breast cancer cells and suppress tumor progression by targeting the epigenetic silencing of p21.[13]

This compound has also been reported to have strong anti-tumor activity in vitro.[8] Both compounds have been suggested to enhance the cytotoxic action of chemotherapy drugs, indicating their potential as resistance modifiers.[15]

Table 2: Anticancer Activity (IC₅₀ Values)

Cell LineCompoundIC₅₀Duration of TreatmentReference
MDA-MB-231 (Breast Cancer) Capsanthin~20 µM72 hours[13]
MDA-MB-231 (Breast Cancer) Capsanthin-loaded micelles3.1 µg/mLNot specified[16]
MDA-MB-231 (Breast Cancer) Capsanthin extract81.1 µg/mLNot specified[16]
PC-3 (Prostate Cancer) CapsanthinSignificant reduction in viability at high concentrationsNot specified[14]
LNCaP (Prostate Cancer) CapsanthinSignificant reduction in viability at high concentrationsNot specified[14]

Note: Direct comparative studies of the IC₅₀ values for this compound and capsanthin across a wide range of cell lines are limited.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compounds (this compound or capsanthin) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

  • Include a control (DPPH solution with solvent but no test compound) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.[18]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19][20]

  • Treat the cells with various concentrations of this compound or capsanthin and incubate for a specific period (e.g., 24, 48, or 72 hours).[13]

  • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19][20]

  • Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]

  • Cell viability is calculated as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample. To assess the effect of this compound or capsanthin on the NF-κB pathway, the levels of key proteins like p65, IκBα, and their phosphorylated forms can be measured.[21][22]

Protocol:

  • Cell Lysis: Treat cells with the test compound and then lyse them using a suitable lysis buffer to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.[23]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH DPPH Solution (Violet) Reaction_Mixture Mix and Incubate (30 min in dark) DPPH->Reaction_Mixture Test_Compound Test Compound (this compound/Capsanthin) Test_Compound->Reaction_Mixture Reduced_DPPH Reduced DPPH (Yellow/Colorless) Reaction_Mixture->Reduced_DPPH Antioxidant Activity Spectrophotometer Measure Absorbance at 517 nm Reduced_DPPH->Spectrophotometer

Caption: Workflow of the DPPH radical scavenging assay.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-κB (p50/p65) - IκBα Complex (Inactive) NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Capsanthin Capsanthin/ This compound Capsanthin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_reaction MTT Reaction cluster_measurement Measurement Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with This compound/Capsanthin Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Yellow) Treat_Cells->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Formazan Formation of Formazan (Purple Crystals) Incubate->Formazan In viable cells Solubilize Solubilize Crystals (e.g., with DMSO) Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT cell viability assay.

Conclusion

Both this compound and capsanthin are potent bioactive compounds with significant therapeutic potential. The available evidence suggests that this compound may possess superior antioxidant activity due to its additional conjugated keto group. While both compounds exhibit promising anti-inflammatory and anticancer effects, more direct comparative studies are needed to fully elucidate the differences in their potency and mechanisms of action in these areas. This guide provides a foundation for researchers to understand the distinct biological profiles of this compound and capsanthin and to design further investigations into their potential applications in human health and disease.

References

Navigating the Challenges of Specificity: A Comparative Guide to Immunoassay-Based Capsorubin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific carotenoids is paramount. Capsorubin, a red xanthophyll found predominantly in paprika, has garnered interest for its potential biological activities. However, its detection and quantification can be hampered by cross-reactivity, particularly in immunoassay-based methods. This guide provides a comprehensive comparison of the anticipated challenges in developing a specific immunoassay for this compound, supported by experimental data from related carotenoid assays and alternative detection technologies.

The primary obstacle in developing a reliable immunoassay for this compound lies in the inherent structural similarities it shares with other co-occurring carotenoids, most notably Capsanthin. This structural resemblance can lead to antibodies that recognize and bind to both molecules, resulting in inaccurate and overestimated this compound concentrations.

The Structural Conundrum: this compound vs. Capsanthin

This compound and Capsanthin are the main carotenoids responsible for the red color of ripe Capsicum fruits. While both are xanthophylls, a key structural difference lies in their terminal rings. This compound possesses two cyclopentane rings, whereas Capsanthin has one cyclopentane ring and one cyclohexene ring. This seemingly minor difference is the critical determinant for achieving antibody specificity.

Immunoassay_Development_Workflow cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Assay Development & Validation A This compound Hapten Synthesis B Conjugation to Carrier Protein (e.g., BSA, KLH) A->B C Immunization of Mice B->C D Hybridoma Production C->D E Screening for this compound-Specific Clones D->E F Monoclonal Antibody Purification E->F G ELISA Format Optimization (e.g., competitive) F->G H Cross-Reactivity Testing (Capsanthin, Zeaxanthin, etc.) G->H I Validation (Accuracy, Precision, LOD, LOQ) H->I

A Guide to Inter-laboratory Comparison of Capsorubin Measurement Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of Capsorubin is critical. This guide provides an objective comparison of various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (u-HPLC) methods for the quantification of this compound, supported by experimental data from published studies. This comparison aims to assist laboratories in selecting the most suitable method for their specific needs and to provide a framework for understanding potential inter-laboratory variability.

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data of different analytical methods for this compound determination. These single-laboratory validation data provide insights into the accuracy, precision, and sensitivity of each method.

Table 1: Performance Characteristics of HPLC and u-HPLC Methods for this compound Quantification

MethodMatrixLinearity (r²)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Precision (RSD%)
u-HPLC[1][2]Red Pepper Powder> 0.990.0430.129> 83.8 ± 1.7< 9.01 (Intraday and Interday)
HPLC-PDA[3][4]Food Products> 0.99970.200.67Meets AOAC requirementsMeets AOAC requirements

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results across different laboratories. Below are the experimental protocols for the key methods cited.

u-HPLC Method for this compound in Red Pepper Powder[1][2]
  • Sample Preparation: Specific details on the extraction of this compound from red pepper powder were not available in the provided search results. A general extraction procedure would involve solvent extraction, followed by filtration.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (u-HPLC) system with a photodiode-array detector.

  • Chromatographic Conditions:

    • Column: RP C18 (2 µm particle size, 2 mm i.d. x 100 mm length)

    • Mobile Phase: Not specified in the provided abstracts.

    • Detection: Photodiode-array detector, wavelength not specified.

HPLC-PDA Method for this compound in Food Products[3][4]
  • Sample Preparation: Analytes were extracted by an ultrasonic vibration method with a solvent of acetonitrile (ACN): ethyl acetate containing 0.1% butyl hydroxytoluene (BHT) (1:1, v/v) at a temperature of 40°C for 20 minutes.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: InterSustain C18 (250 mm x 4.6 mm; 5 µm)[4]

    • Mobile Phase: A gradient program consisting of a 5 mM ammonium acetate solution, ACN, MeOH, and water.[4]

    • Detection Wavelength: 450 nm[4]

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the described this compound measurement methods.

G cluster_prep Sample Preparation cluster_analysis u-HPLC Analysis Sample Food Sample Extraction Solvent Extraction (e.g., ACN:Ethyl Acetate) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into u-HPLC Filtration->Injection Separation Chromatographic Separation (RP C18 Column) Injection->Separation Detection PDA Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound measurement using u-HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis Sample Food Sample Ultrasonic_Extraction Ultrasonic Extraction (ACN:Ethyl Acetate with BHT) Sample->Ultrasonic_Extraction Centrifugation Centrifugation Ultrasonic_Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (InterSustain C18 Column) Injection->Separation Detection PDA Detection at 450 nm Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound measurement using HPLC-PDA.

Discussion on Inter-laboratory Comparison

While the provided data is derived from single-laboratory validations, it forms a crucial baseline for what can be expected in an inter-laboratory comparison. An inter-laboratory study, also known as a proficiency test, would involve multiple laboratories analyzing the same homogenous sample to assess the reproducibility of a specific method.

Factors that can contribute to inter-laboratory variability include:

  • Purity and handling of analytical standards: The accuracy of the calibration curve is fundamental.

  • Differences in instrumentation and maintenance: Variations in detector response and column performance can affect results.

  • Analyst skill and experience: Differences in sample preparation and data processing can introduce errors.

  • Environmental conditions: Temperature and light can affect the stability of this compound.

To ensure consistency in this compound measurements across different laboratories, the adoption of a standardized method with a detailed, unambiguous protocol is essential. Furthermore, regular participation in proficiency testing schemes is recommended to identify and address potential biases in laboratory performance.

References

A Comparative Analysis of the Bioavailability and Metabolism of Capsorubin and Other Key Xanthophylls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability and metabolism of capsorubin, a prominent xanthophyll found in paprika, with other significant xanthophylls: astaxanthin, lutein, and zeaxanthin. While research on this compound is less extensive than for other xanthophylls, this document synthesizes the available experimental data to offer a comprehensive overview for researchers and professionals in drug development.

Executive Summary

Xanthophylls, a class of oxygenated carotenoids, are recognized for their potent antioxidant properties and potential health benefits. Their efficacy is intrinsically linked to their bioavailability and metabolic fate within the human body. This guide reveals that while this compound and its close structural relative, capsanthin, exhibit strong antioxidant activity, their bioavailability appears to be significantly lower than that of lutein, zeaxanthin, and astaxanthin. The metabolism of these compounds generally involves enzymatic oxidation, with specific metabolites identified for some xanthophylls.

Comparative Bioavailability of Xanthophylls

The bioavailability of xanthophylls is influenced by various factors, including the food matrix, dietary fat content, and the specific chemical structure of the carotenoid. Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total exposure over time (Area Under the Curve - AUC) are key indicators of bioavailability.

Quantitative Pharmacokinetic Parameters

Due to the limited availability of direct pharmacokinetic studies on this compound in humans, data for capsanthin is presented as a proxy, given their structural similarity and co-occurrence in paprika.

XanthophyllDosageCmax (μmol/L)Tmax (hours)AUC (μmol·h/L)Half-life (t1/2) (hours)Study Population & Notes
Capsanthin 34.2 μmol (single dose)0.10 - 0.29~84.68 ± 1.22 (0-74h)20.1 ± 1.34 male volunteers; ingested as paprika juice.[1]
Lutein ~9 mg (single dose)~0.8810 - 12Not ReportedNot Reported8 healthy females; from supplement in oil.[2]
Zeaxanthin Not specified~1.8 times higher with enhanced formulation20 - 24~2.2 times higher with enhanced formulationNot ReportedHealthy human subjects; comparing two different formulations.
Astaxanthin 8 mg (single dose)~0.0127~8.5Not ReportedNot Reported12 healthy male volunteers; native astaxanthin.
Astaxanthin (Micellar) 8 mg (single dose)~0.0226~3.67Not ReportedNot Reported12 healthy male volunteers; micellar formulation.

Key Observations on Bioavailability:

  • This compound and Capsanthin: Studies consistently indicate that the bioavailability of capsanthin and this compound from paprika oleoresin is very low.[3] When a paprika oleoresin containing 35.0 mg of capsanthin and 2.0 mg of this compound was ingested, these specific carotenoids were not detectable in considerable amounts in the chylomicron fraction, which is essential for lipid absorption.[3] However, a study using paprika juice showed that capsanthin can be absorbed, reaching a plasma concentration of 0.10 to 0.29 μmol/L eight hours after a single ingestion.[1] This suggests the food matrix significantly impacts absorption.

  • Lutein and Zeaxanthin: These xanthophylls are generally more bioavailable than capsanthin. The formulation of supplements can dramatically impact their absorption, with some preparations leading to significantly higher Cmax and AUC values.

  • Astaxanthin: Similar to other xanthophylls, the bioavailability of astaxanthin is enhanced by lipid-based formulations. A micellar formulation of astaxanthin demonstrated a higher Cmax and a shorter Tmax compared to a native form, indicating faster and greater absorption.

Metabolism of Xanthophylls

The metabolism of xanthophylls is a crucial area of study, as the resulting metabolites may also possess biological activity. The general metabolic pathway for non-provitamin A xanthophylls appears to involve enzymatic oxidation.[2][4][5]

This compound and Capsanthin:

  • Metabolites: Following the ingestion of paprika juice, an oxidative metabolite of capsanthin, identified as capsanthone , has been detected in human plasma and erythrocytes.[2][6] This suggests that the enzymatic oxidation of the hydroxyl group to a keto group is a metabolic pathway for capsanthin in humans.[2]

  • In Vitro Reactions: In vitro studies have shown that both capsanthin and this compound react with reactive oxygen species (ROS) to form various epoxide and endoperoxide products.[7][8][9] For instance, this compound can form 7,8-epoxide and 7,8-endoperoxide.[7] While these reactions demonstrate their antioxidant potential, it is not yet confirmed if these products are formed as metabolites in vivo.

Other Xanthophylls:

  • Lutein: In mice, the major metabolites of lutein are keto-carotenoids, including 3'-hydroxy-ε,ε-caroten-3-one and ε,ε-carotene-3,3'-dione.[10]

  • Astaxanthin: The in vivo metabolism of astaxanthin in humans is not fully elucidated, but it is known to be absorbed and transported in lipoproteins.

  • General Pathway: The enzymatic oxidation of a secondary hydroxyl group to a keto-group is considered a common metabolic pathway for xanthophylls in mammals.[2][4][5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of xanthophyll bioavailability and metabolism. Below are summaries of methodologies employed in key studies.

Protocol for Capsanthin Bioavailability Study

  • Study Design: A pharmacokinetic study involving four healthy male volunteers.[1]

  • Intervention:

    • Multiple Dosing: Ingestion of capsanthin-rich paprika juice equivalent to 16.2 μmol of capsanthin per day for one week.[1]

    • Single Dosing: A single ingestion of paprika juice equivalent to 34.2 μmol of capsanthin.[1]

  • Blood Sampling:

    • Multiple Dosing: Blood samples were collected at baseline and daily during the supplementation week, and then periodically for up to 16 days post-supplementation.[1]

    • Single Dosing: Blood samples were collected at baseline and at various time points up to 74 hours post-ingestion.[1]

  • Analytical Method:

    • Extraction: Carotenoids were extracted from plasma using a solvent mixture (e.g., hexane/ethanol).

    • Analysis: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector was used to separate and quantify capsanthin and its metabolites.[11][12][13] A C18 or C30 reverse-phase column is typically used, with a mobile phase gradient of solvents like acetonitrile, methanol, and dichloromethane.[12][13][14] Detection is performed at approximately 450 nm.[12][13]

General Protocol for Xanthophyll Bioavailability Studies

  • Study Design: Randomized, double-blind, crossover, or parallel-group studies are common. A washout period is included in crossover designs.

  • Subjects: Healthy, non-smoking volunteers, often with a specified age and BMI range. A low-carotenoid diet is typically consumed for a period before and during the study to establish a stable baseline.

  • Intervention: Administration of a single dose of the xanthophyll supplement, often with a standardized meal containing a certain amount of fat to aid absorption.

  • Blood Sampling: Fasting blood samples are taken at baseline (0 hours) and at multiple time points post-ingestion (e.g., 2, 4, 6, 8, 10, 12, 24, 48, 72 hours) to capture the full pharmacokinetic profile.

  • Analysis: Plasma or serum is separated, and carotenoids are extracted. HPLC with PDA or mass spectrometry (MS) detection is the standard analytical technique for quantification.

Signaling Pathways

The biological effects of xanthophylls are mediated through their influence on various cellular signaling pathways, often related to their antioxidant and anti-inflammatory properties.

  • Capsanthin:

    • Anticancer Activity: In triple-negative breast cancer cells, capsanthin has been shown to inhibit cell proliferation by inducing G1/S phase arrest.[15][16] This effect is mediated by the suppression of EZH2, which leads to the upregulation of the cell cycle inhibitor p21.[15][16]

  • General Xanthophylls:

    • Stress Signaling: Xanthophylls, including lutein, zeaxanthin, and astaxanthin, have been demonstrated to inhibit UVB-induced activation of c-JUN NH(2)-terminal kinase (JNK) and p38 stress signaling pathways in human lens epithelial cells.

Visualizations

DOT Script for General Xanthophyll Absorption and Metabolism

Xanthophyll_Metabolism Diet Dietary Xanthophylls (e.g., this compound) Micelle Incorporation into Mixed Micelles Diet->Micelle Digestion Enterocyte Intestinal Enterocyte Micelle->Enterocyte Passive Diffusion & Facilitated Transport (SR-B1) Chylomicron Packaging into Chylomicrons Enterocyte->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Blood Bloodstream (Transport via Lipoproteins) Lymph->Blood Tissues Target Tissues Blood->Tissues Uptake Metabolism Metabolism (e.g., Oxidation) Blood->Metabolism Excretion Excretion Blood->Excretion Tissues->Metabolism Metabolites Metabolites (e.g., Capsanthone) Metabolism->Metabolites Metabolites->Blood Capsanthin_Signaling Capsanthin Capsanthin EZH2 EZH2 Inhibition Capsanthin->EZH2 p21_promoter p21 Promoter EZH2->p21_promoter Reduced Methylation p21 p21 Upregulation p21_promoter->p21 CyclinA Cyclin A Suppression p21->CyclinA CellCycle G1/S Phase Arrest p21->CellCycle CyclinA->CellCycle Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

References

A Comparative Spectroscopic Analysis of Synthetic versus Natural Capsorubin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectroscopic data of synthetic and natural capsorubin. The information presented is vital for authenticating the identity and purity of this compound, a red keto-carotenoid pigment with significant antioxidant properties.

This compound, predominantly found in ripe red peppers (Capsicum annuum), is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its potential health benefits. As with many natural products, the demand for high-purity this compound has led to the development of synthetic routes to complement its extraction from natural sources. This guide offers a side-by-side spectroscopic comparison to aid in the differentiation and characterization of this compound from both origins.

Spectroscopic Data Comparison

The structural identity of a chemical compound is unequivocally confirmed by a combination of spectroscopic techniques. For a complex molecule like this compound, a comparative analysis of data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential.

Table 1: Spectroscopic Data of Natural vs. Synthetic this compound

Spectroscopic TechniqueNatural this compoundSynthetic this compound
UV-Vis (λmax) ~470-500 nm in various solvents[1]Reported to be identical to natural this compound
Mass Spectrometry (MS) Molecular Ion [M]⁺: m/z 600.42[2]Expected to be identical to natural this compound
Infrared (IR) (cm⁻¹) 3421 (νO-H), 2958, 2917 (νC-H), 1661 (νC=O, conj.), 1576, 1552 (νC=C), 965 (δ=C-H, trans)[3]Expected to be identical to natural this compound
¹H NMR (ppm, in CDCl₃) Data not fully available in a single source.Expected to be identical to natural this compound.
¹³C NMR (ppm, in CDCl₃) Data not fully available in a single source.Expected to be identical to natural this compound.

Note: The complete ¹H and ¹³C NMR data for both natural and synthetic this compound is not consistently reported in a single, publicly accessible source. Researchers should refer to specialized spectroscopic databases or the supplementary information of synthesis-focused publications for detailed assignments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of carotenoids like this compound.

Sample Preparation
  • Natural this compound: Extraction from a natural source, typically paprika oleoresin, is the first step. This involves solvent extraction followed by chromatographic purification, often using column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Synthetic this compound: The product of a total synthesis is typically purified through crystallization and/or chromatography to achieve high purity before spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions within the conjugated polyene system of the this compound molecule.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., ethanol, acetone, or chloroform).

    • The spectrophotometer is blanked using the same solvent.

    • The absorbance spectrum of the sample is recorded over a wavelength range of approximately 200-800 nm.

    • The wavelength of maximum absorbance (λmax) is determined. For carotenoids, the fine structure of the spectrum is also characteristic.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Procedure:

    • A solution of the this compound sample is introduced into the mass spectrometer.

    • The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The absorption bands are assigned to specific functional groups (e.g., O-H stretch, C=O stretch, C=C stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete elucidation of its structure.

  • Instrumentation: A high-field NMR spectrometer.

  • Procedure:

    • A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary for complete assignment.

Visualizing the Analysis and Biosynthesis

To better understand the processes involved in this compound analysis and its natural formation, the following diagrams are provided.

experimental_workflow cluster_synthesis Source cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthetic Route Synthetic Route Chromatography Chromatography Synthetic Route->Chromatography Natural Source (Capsicum annuum) Natural Source (Capsicum annuum) Natural Source (Capsicum annuum)->Chromatography UV-Vis UV-Vis Chromatography->UV-Vis MS MS Chromatography->MS IR IR Chromatography->IR NMR NMR Chromatography->NMR Data Tables Data Tables UV-Vis->Data Tables MS->Data Tables IR->Data Tables NMR->Data Tables

Figure 1. Experimental workflow for the spectroscopic comparison of synthetic vs. natural this compound.

capsorubin_biosynthesis Violaxanthin Violaxanthin Capsanthin-capsorubin synthase (CCS) Capsanthin-capsorubin synthase (CCS) Violaxanthin->Capsanthin-capsorubin synthase (CCS) This compound This compound Capsanthin-capsorubin synthase (CCS)->this compound

Figure 2. The final step in the biosynthesis of this compound from violaxanthin.[4][5][6][7][8][9]

References

A Head-to-Head Battle of Antioxidant Prowess: Capsorubin vs. β-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capabilities of various carotenoids is paramount. This guide provides a comprehensive in vitro comparison of the antioxidant mechanisms of capsorubin, a red keto-carotenoid found in paprika, and the well-studied β-carotene.

This report synthesizes available experimental data to objectively compare their performance in various antioxidant assays, details the methodologies for key experiments, and visualizes the fundamental differences in their antioxidant action.

Superior Radical Scavenging and Lipid Peroxidation Inhibition by this compound

Experimental evidence consistently demonstrates that this compound exhibits a more potent in vitro antioxidant capacity compared to β-carotene, particularly in quenching highly reactive oxygen species and inhibiting lipid peroxidation.

A key study directly comparing the two carotenoids found that this compound has a significantly higher quenching activity for singlet oxygen (¹O₂) and a more potent scavenging activity against hydroxyl radicals (•OH) than β-carotene[1][2]. The order of quenching activity for singlet oxygen was determined to be astaxanthin diacetate > This compound > astaxanthin > capsanthin diacetate > capsanthin > β-carotene > zeaxanthin[1][2]. This superior activity is attributed to the presence of conjugated carbonyl groups in this compound's structure, which enhances its ability to delocalize electrons and neutralize free radicals[2].

Furthermore, multiple sources indicate that this compound is a more effective inhibitor of lipid peroxidation, a critical process in cellular damage. The antioxidative activities against the oxidation of methyl linoleate were found to decrease in the order of This compound > capsanthin 3,6-epoxide > capsanthin > cycloviolaxanthin > β-carotene [3]. This suggests that this compound is better at protecting lipids from oxidative damage, a key factor in preventing various pathologies.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available comparative data on the antioxidant activity of this compound and β-carotene. It is important to note the absence of direct IC50 values for this compound in several standard assays, highlighting a gap in the current research literature.

Antioxidant AssayThis compoundβ-CaroteneKey Findings
Singlet Oxygen (¹O₂) Quenching Higher activityLower activityThis compound is a more effective quencher of singlet oxygen[1][2].
Hydroxyl Radical (•OH) Scavenging Higher activityLower activityThis compound demonstrates superior scavenging of hydroxyl radicals[1][2].
Lipid Peroxidation Inhibition Higher inhibitionLower inhibitionThis compound shows a stronger inhibitory effect against lipid peroxidation[3][4].
DPPH Radical Scavenging Data not availableReported IC50 values varyNo direct comparative studies with this compound found.
ABTS Radical Scavenging Data not availableReported IC50 values varyNo direct comparative studies with this compound found.
Ferric Reducing Antioxidant Power (FRAP) Data not availableReported values varyNo direct comparative studies with this compound found.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of the antioxidant properties of these carotenoids.

Singlet Oxygen Quenching Assay (Electron Spin Resonance Spectroscopy)

This method is used to determine the ability of a compound to quench singlet oxygen, a highly reactive form of oxygen.

  • Reagents: A singlet oxygen generator (e.g., rose bengal), a spin trapping agent (e.g., 2,2,6,6-tetramethyl-4-piperidone, TEMP), the test compound (this compound or β-carotene), and a suitable solvent.

  • Procedure:

    • Prepare a solution containing the singlet oxygen generator, the spin trapping agent, and the test compound in the chosen solvent.

    • Irradiate the solution with light of a specific wavelength to induce the generation of singlet oxygen by the sensitizer.

    • Singlet oxygen reacts with the spin trapping agent to form a stable radical adduct.

    • Measure the electron spin resonance (ESR) signal of the radical adduct.

    • The quenching of the ESR signal in the presence of the test compound, compared to a control without the compound, indicates its singlet oxygen quenching activity.

Hydroxyl Radical Scavenging Assay (Electron Spin Resonance Spectroscopy)

This assay measures the ability of an antioxidant to neutralize hydroxyl radicals, one of the most damaging reactive oxygen species.

  • Reagents: A source of hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂), a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO), the test compound, and a buffer solution.

  • Procedure:

    • Mix the Fenton reagent, DMPO, and the test compound in the buffer solution.

    • The Fenton reaction will generate hydroxyl radicals, which are then trapped by DMPO to form a stable spin adduct.

    • Record the ESR spectrum of the DMPO-OH adduct.

    • The decrease in the intensity of the ESR signal in the presence of the test compound indicates its hydroxyl radical scavenging capacity.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological membrane model.

  • Reagents: A lipid source (e.g., linoleic acid or a tissue homogenate), an oxidizing agent (e.g., AAPH or Fe²⁺/ascorbate), the test compound, thiobarbituric acid (TBA), and trichloroacetic acid (TCA).

  • Procedure:

    • Incubate the lipid source with the oxidizing agent in the presence and absence of the test compound.

    • Stop the reaction by adding TCA to precipitate proteins.

    • Add TBA to the supernatant and heat the mixture.

    • Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with TBA to form a colored adduct.

    • Measure the absorbance of the MDA-TBA adduct at a specific wavelength (typically 532 nm).

    • A lower absorbance in the presence of the test compound indicates inhibition of lipid peroxidation.

Visualizing the Antioxidant Mechanisms

The following diagrams illustrate the experimental workflow for comparing the antioxidant activity and the fundamental chemical differences that underpin the superior antioxidant capacity of this compound.

G Experimental Workflow for Antioxidant Comparison cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Solution DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP LipidPeroxidation Lipid Peroxidation Assay This compound->LipidPeroxidation SingletOxygen Singlet Oxygen Quenching This compound->SingletOxygen HydroxylRadical Hydroxyl Radical Scavenging This compound->HydroxylRadical BetaCarotene β-Carotene Stock Solution BetaCarotene->DPPH BetaCarotene->ABTS BetaCarotene->FRAP BetaCarotene->LipidPeroxidation BetaCarotene->SingletOxygen BetaCarotene->HydroxylRadical IC50 IC50 / Equivalence Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 LipidPeroxidation->IC50 SingletOxygen->IC50 HydroxylRadical->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparing antioxidant activity.

G Structural and Mechanistic Differences cluster_this compound This compound cluster_beta_carotene β-Carotene cluster_outcome Antioxidant Outcome Capsorubin_Structure Structure: Contains two cyclopentanone rings with conjugated keto groups Capsorubin_Mechanism Mechanism: Enhanced electron delocalization due to keto groups leads to more efficient radical scavenging Capsorubin_Structure->Capsorubin_Mechanism Superior_Antioxidant Superior Antioxidant Activity (Singlet Oxygen, Hydroxyl Radical, Lipid Peroxidation) Capsorubin_Mechanism->Superior_Antioxidant BetaCarotene_Structure Structure: Two β-ionone rings, no keto groups BetaCarotene_Mechanism Mechanism: Radical scavenging primarily through the polyene chain BetaCarotene_Structure->BetaCarotene_Mechanism BetaCarotene_Mechanism->Superior_Antioxidant

Caption: this compound's structural advantage.

Signaling Pathway Implications

While the direct radical scavenging properties of carotenoids are well-documented, their role in modulating cellular signaling pathways is an active area of research. Carotenoids, in general, are known to influence pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of endogenous antioxidant enzymes. However, specific comparative studies detailing the differential effects of this compound and β-carotene on these pathways are currently limited. The superior antioxidant capacity of this compound suggests it may have a more pronounced effect on redox-sensitive signaling pathways, but further research is needed to elucidate these mechanisms.

References

A Comparative Guide to the Statistical Analysis of Method Precision and Accuracy for Capsorubin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Capsorubin is critical for product development, quality control, and research applications. This guide provides a comprehensive comparison of various analytical methods for this compound analysis, focusing on their statistical performance in terms of precision and accuracy. Detailed experimental protocols and visual workflows are presented to aid in method selection and implementation.

Quantitative Data Summary

The performance of different analytical techniques for the quantification of this compound is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics.

Analytical MethodParameterValueReference(s)
u-HPLC Accuracy (Recovery) > 83.8 ± 1.7%[1][2]
Precision (Intraday & Interday) < 9.01% (RSD)[1][2]
Linearity (r²) > 0.99[1][2]
Limit of Detection (LOD) 0.043 mg/kg[1][2]
Limit of Quantification (LOQ) 0.129 mg/kg[1][2]
HPLC-PDA Accuracy (Recovery) 80.7 - 94.9%[3]
Precision (RSD) 3.3 - 6.2%[3]
Linearity (r²) > 0.9997
Limit of Detection (LOD) 0.20 mg/kg
Limit of Quantification (LOQ) 0.67 mg/kg[4]
Spectrophotometry *Accuracy (Recovery) 97.66 - 100.96%[5]
Precision (Intraday & Interday) Intraday: 0.000 - 0.014% (RSD) Interday: 2.34 - 3.34% (RSD)[5]
Linearity (r²) > 0.9999[5]
Limit of Detection (LOD) 0.1 mg/mL[5]
Limit of Quantification (LOQ) 0.22 mg/mL[5]
TLC-Densitometry **Accuracy (Recovery) 93 - 105%[6]
Precision (RSD) < 4.82%[6]
Linearity (r²) > 0.99[7][8]
Limit of Detection (LOD) 4.4 mg/kg[6]
Limit of Quantification (LOQ) 10.5 mg/kg[6]

*Data for Spectrophotometry is based on the analysis of total carotenoids in capsicum oil and may not be directly representative of pure this compound analysis. **Data for TLC-Densitometry is based on the analysis of other compounds in complex matrices and serves as an estimation of the potential performance for this compound analysis, as specific validated data for this compound was not found in the searched literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Ultra-High-Performance Liquid Chromatography (u-HPLC)

This method offers high resolution and sensitivity for the simultaneous determination of this compound and Capsanthin.

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., red pepper powder) into a centrifuge tube.

    • Add an extraction solvent (e.g., a mixture of ethanol, hexane, and acetone).

    • Vortex the mixture and sonicate.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process on the residue.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane/methanol) for injection.

  • Instrumentation:

    • u-HPLC system equipped with a photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 2 µm particle size, 2 mm i.d. x 100 mm length).

  • Analytical Conditions:

    • Mobile Phase: A gradient of two or more solvents, such as water, methanol, and methyl tert-butyl ether.

    • Flow Rate: Typically around 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Detection Wavelength: Set at the maximum absorbance of this compound, typically around 460-480 nm.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

A robust and widely used method for the quantification of this compound in various food matrices.

  • Sample Preparation:

    • Accurately weigh the homogenized sample into a falcon tube.

    • Add a mixture of acetonitrile and ethyl acetate containing 0.1% BHT and shake well.

    • Perform ultrasonic vibration at 40°C for 20 minutes.

    • Decant the extract into a rotary evaporation flask and concentrate.

    • Dissolve the residue in the mobile phase for analysis.

  • Instrumentation:

    • HPLC system with a PDA detector.

    • C18 column (e.g., 250 mm x 4.6 mm; 5 µm).

  • Analytical Conditions:

    • Mobile Phase: A gradient program with a mixture of 5 mM ammonium acetate solution, acetonitrile, methanol, and water.

    • Detection Wavelength: 450 nm.

Spectrophotometry

A simpler and more rapid method, generally used for the determination of total carotenoids.

  • Sample Preparation:

    • Accurately weigh the sample and transfer it to a volumetric flask.

    • Dilute with a suitable solvent (e.g., acetone) to volume, dissolve by shaking, and let it stand.

    • Pipette an aliquot of this extract into another volumetric flask and dilute to volume with the same solvent.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Analytical Conditions:

    • Wavelength: Measure the absorbance at the maximum absorption wavelength of this compound in the chosen solvent (e.g., approximately 462 nm in acetone).

    • Quantification: The concentration is calculated using the Beer-Lambert law and the specific absorption coefficient of this compound.

Thin-Layer Chromatography (TLC) - Densitometry

A cost-effective method suitable for screening and semi-quantitative analysis. While specific validated data for this compound is limited, a general approach is outlined.

  • Sample Preparation:

    • Similar extraction procedures as for HPLC can be used. The final extract should be concentrated to a small volume.

  • Instrumentation:

    • TLC plates (e.g., silica gel 60 F254).

    • Developing chamber.

    • Densitometer for quantitative measurement.

  • Analytical Conditions:

    • Mobile Phase: A mixture of non-polar and polar solvents (e.g., petroleum ether, diethyl ether, and acetone) is used to achieve good separation.

    • Detection: After development, the plate is dried, and the spots are visualized under UV light or by using a derivatizing agent.

    • Quantification: The density of the spots is measured using a densitometer at a specific wavelength.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using chromatographic methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Weighing extraction Solvent Extraction start->extraction centrifugation Centrifugation / Filtration extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (HPLC / u-HPLC) injection->separation detection Detection (PDA / UV-Vis) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Result Reporting quantification->report

Caption: A generalized workflow for the chromatographic analysis of this compound.

Hierarchy of Method Validation Parameters

The relationship between different parameters in analytical method validation is depicted in the diagram below.

G Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Range Range Linearity->Range

Caption: Key parameters in the validation of an analytical method.

References

Safety Operating Guide

Proper Disposal of Capsorubin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of capsorubin, a carotenoid pigment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with institutional and local regulations.[1]

Quantitative Data for this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior and for making informed decisions on its handling and disposal.

PropertyValue
Molecular Formula C40H56O4
Molecular Weight 600.87 g/mol
Appearance Dark red crystalline powder or viscous red-orange oil
Melting Point 177-178°C
Boiling Point 741.80 °C (estimated)
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform, and oil
Storage Temperature -20°C

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedure for the disposal of solid this compound waste and contaminated materials.

1. Waste Collection and Segregation:

  • Collect solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled waste container.

  • The container should be made of a material compatible with this compound and should have a secure lid to prevent spillage. Plastic containers are often preferred for solid chemical waste.

  • Do not mix this compound waste with hazardous waste streams, such as halogenated or non-halogenated solvents, to avoid unnecessary and costly hazardous waste disposal.

2. Labeling of Waste Containers:

  • Properly label the waste container with its contents. Even for non-hazardous waste, clear labeling is crucial for safety and proper handling.[1]

  • The label should include "this compound Waste," the name of the generating laboratory or researcher, and the start date of accumulation.

3. Storage of Waste:

  • Store the sealed this compound waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked.

4. Final Disposal:

  • For solid, non-hazardous chemicals like this compound, disposal in the regular trash may be permissible, but it is critical to consult and adhere to your institution's specific policies.[2][3]

  • To prevent alarm among custodial staff who are not trained to handle chemical waste, laboratory personnel should securely package the waste and transport it directly to the designated dumpster or waste collection point.[3]

  • Crucially, always check with your institution's Environmental Health and Safety (EH&S) department for their specific guidelines on non-hazardous solid waste disposal. [4][5]

5. Disposal of Empty Containers:

  • Empty this compound containers should be thoroughly cleaned before disposal.

  • While this compound is not acutely hazardous, it is good laboratory practice to rinse the container with a suitable solvent (such as ethanol or acetone) to remove any residue.

  • The rinsate should be collected and disposed of as chemical waste, following your institution's procedures for non-hazardous liquid waste.

  • Before discarding the cleaned container in the regular trash or recycling, deface or remove the original label to indicate that it is empty and no longer contains a chemical.[3]

Experimental Protocols Cited

The disposal procedures outlined above are based on general best practices for laboratory chemical waste management as described in various safety and regulatory guidelines. No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were identified, as its non-hazardous nature generally does not necessitate such treatments prior to disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CapsorubinDisposal start Start: this compound Waste Generated collect 1. Collect Solid Waste in a Labeled Container start->collect segregate Segregate from Hazardous Waste collect->segregate store 2. Store Securely in Designated Area segregate->store consult 3. Consult Institutional EH&S Guidelines store->consult dispose_trash 4a. Package Securely and Dispose in Designated Dumpster (Lab Personnel) consult->dispose_trash Permitted by EH&S dispose_vendor 4b. Dispose via Chemical Waste Vendor consult->dispose_vendor Required by EH&S end_waste End of Waste Disposal dispose_trash->end_waste dispose_vendor->end_waste empty_container Start: Empty this compound Container rinse 1. Rinse Container with Suitable Solvent empty_container->rinse collect_rinsate 2. Collect Rinsate as Non-Hazardous Liquid Waste rinse->collect_rinsate deface 3. Deface or Remove Label rinse->deface collect_rinsate->store Store with other liquid waste dispose_container 4. Dispose of Cleaned Container in Trash/Recycling deface->dispose_container end_container End of Container Disposal dispose_container->end_container

Caption: Workflow for the Proper Disposal of this compound Waste and Containers.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.